3-((1H-Indol-2-yl)methyl)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(19-16)10-13-11-18-17-8-4-2-6-15(13)17/h1-9,11,18-19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXKYUYEFDONQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447749 | |
| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114648-66-7 | |
| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Unsymmetrical Diindolylmethanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diindolylmethanes (DIMs) are a class of compounds that have garnered significant interest in the scientific community, particularly for their potential applications in cancer prevention and therapy.[1][2] A significant portion of the research has focused on symmetrical DIMs; however, the synthesis of unsymmetrical DIMs presents a promising avenue for optimizing their biological activity and interaction with protein targets.[1][2] This technical guide provides an in-depth overview of two prominent and efficient methods for the synthesis of unsymmetrical diindolylmethanes: an iodine-catalyzed reaction and a catalyst-free approach. Detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and relevant signaling pathways are presented to aid researchers in the design and execution of their synthetic strategies.
Core Synthetic Methodologies
Two primary methods for the synthesis of unsymmetrical diindolylmethanes are highlighted in this guide: an iodine-catalyzed electrophilic substitution and a catalyst-free reaction in an aqueous medium. Both methods offer distinct advantages, including high yields, mild reaction conditions, and scalability.
Iodine-Catalyzed Synthesis of Unsymmetrical 3,3'-Diindolylmethanes with a Quaternary Carbon Center
A versatile and efficient method for synthesizing unsymmetrical 3,3'-diindolylmethanes featuring a quaternary carbon center involves the iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with various indoles.[3][4] This approach is characterized by its chemoselectivity, mild conditions, and high yields, making it a valuable tool for generating diverse DIM derivatives.[3][4]
Reaction Scheme:
A plausible reaction mechanism for this iodine-catalyzed synthesis is initiated by the activation of the secondary alcohol in the trifluoromethyl(indolyl)phenylmethanol by iodine. This is followed by the elimination of HOI to form a vinyliminium ion intermediate. This electrophilic species then undergoes a C3-selective Friedel-Crafts reaction with a second indole molecule to yield the unsymmetrical DIM. The iodine catalyst is regenerated in the process.
References
- 1. General Synthesis of Unsymmetrical 3,3'-(Aza)diindolylmethane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Iodine-Catalyzed Synthesis of 3-((1H-indol-2-yl)methyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed method for the iodine-catalyzed synthesis of 3-((1H-indol-2-yl)methyl)-1H-indole, a member of the bis(indolyl)methane (BIM) family. While the direct iodine-catalyzed synthesis of this specific isomer is not extensively documented, this guide extrapolates from established principles of indole chemistry and iodine catalysis to present a viable synthetic strategy. BIMs are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
Bis(indolyl)methanes (BIMs) are a class of compounds characterized by two indole rings linked by a methylene bridge. The position of this linkage significantly influences the molecule's biological activity. The electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by Brønsted or Lewis acids, is a common method for synthesizing symmetrical BIMs.[1] Molecular iodine has emerged as a mild, inexpensive, and efficient catalyst for various organic transformations, including the synthesis of BIMs.[2]
The predominant site of electrophilic attack on the indole ring is the electron-rich C3 position. Consequently, most syntheses of BIMs result in 3,3'-bis(indolyl)methanes. The synthesis of isomers with a C2-linkage, such as this compound, presents a synthetic challenge and requires a strategy that directs the electrophilic substitution to the C2 position of one indole ring and the C3 position of the other.
This guide outlines a proposed two-step synthetic pathway for this compound, leveraging the preparation of an electrophilic precursor from indole-2-carboxaldehyde, followed by an iodine-catalyzed reaction with a second indole molecule.
Proposed Synthetic Pathway
The proposed synthesis involves two key stages:
-
Preparation of the Electrophilic Precursor: Reduction of indole-2-carboxaldehyde to (1H-indol-2-yl)methanol.
-
Iodine-Catalyzed Electrophilic Substitution: Reaction of (1H-indol-2-yl)methanol with indole in the presence of a catalytic amount of molecular iodine.
Reaction Mechanism
The proposed mechanism for the iodine-catalyzed coupling of (1H-indol-2-yl)methanol with indole is depicted below. The reaction is initiated by the activation of the hydroxyl group of the indolylmethanol by molecular iodine, which acts as a Lewis acid. This is followed by the elimination of water to form a stabilized carbocation. Subsequent electrophilic attack by this carbocation at the electron-rich C3 position of a second indole molecule yields the desired product.
Caption: Proposed mechanism for the iodine-catalyzed synthesis.
Experimental Protocols
This section provides detailed, albeit proposed, experimental procedures for the synthesis of this compound.
Synthesis of (1H-indol-2-yl)methanol
A plausible method for the synthesis of the precursor, (1H-indol-2-yl)methanol, involves the reduction of indole-2-carboxaldehyde.
Materials:
-
Indole-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1H-indol-2-yl)methanol.
Iodine-Catalyzed Synthesis of this compound
Materials:
-
(1H-indol-2-yl)methanol
-
Indole
-
Molecular Iodine (I₂)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1H-indol-2-yl)methanol (1.0 eq) and indole (1.2 eq) in acetonitrile (5 mL) in a round-bottom flask, add a catalytic amount of molecular iodine (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time may vary, but similar reactions are often complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove the excess iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Presentation
The following table summarizes the expected reactants, catalyst, solvent, and potential yield for the proposed synthesis. The yield is an estimate based on similar iodine-catalyzed syntheses of bis(indolyl)methanes.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Estimated Yield (%) |
| (1H-indol-2-yl)methanol | Indole | I₂ (10 mol%) | Acetonitrile | Room Temp. | 60-80 |
Workflow and Logical Relationships
The overall experimental workflow is illustrated in the following diagram.
Caption: Experimental workflow for the proposed synthesis.
Conclusion
This technical guide presents a detailed, plausible, and technically grounded protocol for the synthesis of this compound using a molecular iodine catalyst. While direct literature precedents for this specific iodine-catalyzed reaction are scarce, the proposed methodology is based on well-established principles of indole chemistry and the known catalytic activity of iodine in similar transformations. The provided experimental details and workflows offer a solid starting point for researchers and scientists in the field of medicinal chemistry and drug development to explore the synthesis of this and other asymmetrically substituted bis(indolyl)methanes. Further experimental validation is required to optimize the reaction conditions and fully characterize the final product.
References
Characterization of 2,3'-Diindolylmethane: A Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 2,3'-diindolylmethane (2,3'-DIM) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While 2,3'-DIM is a known isomer of the more extensively studied 3,3'-diindolylmethane (3,3'-DIM), a potent anticancer agent, detailed public data on its spectral characterization is less common. This guide outlines the experimental protocols and data interpretation principles essential for its analysis.
Introduction to 2,3'-Diindolylmethane
2,3'-Diindolylmethane is a member of the diindolylmethane family, which are dimers of indole-3-carbinol, a compound found in cruciferous vegetables. The connectivity of the two indole rings through a methylene bridge at the 2 and 3' positions distinguishes it from its 3,3' isomer and may confer unique biological activities. Accurate structural elucidation through NMR and mass spectrometry is paramount for its development as a potential therapeutic agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Specific quantitative ¹H and ¹³C NMR data for 2,3'-diindolylmethane were not available in the searched resources. The following tables are presented as a template for data organization once acquired.
Table 1: ¹H NMR Spectral Data of 2,3'-Diindolylmethane
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectral Data of 2,3'-Diindolylmethane
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of purified 2,3'-diindolylmethane into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for N-H protons.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a 5 mm NMR tube to filter out any particulate matter.
¹H NMR Spectroscopy Protocol
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).
-
Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AT): 3-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.
-
Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker).
-
Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation with an appropriate line broadening function (e.g., exponential multiplication with 1-2 Hz).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and providing structural clues.
Specific quantitative mass spectrometry data for 2,3'-diindolylmethane were not available in the searched resources. The following table is a template for data presentation.
Table 3: Mass Spectrometry Data of 2,3'-Diindolylmethane
| Ionization Mode | Mass Analyzer | m/z (Observed) | Relative Intensity (%) | Assignment |
| Data not available |
Sample Preparation for Mass Spectrometry
-
Stock Solution: Prepare a stock solution of 2,3'-diindolylmethane in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the chosen ionization method.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Chromatographic Separation (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection (Example using Electrospray Ionization - ESI):
-
Ionization Mode: Positive ESI is typically suitable for indole derivatives.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range appropriate to detect the expected molecular ion (for C₁₇H₁₄N₂, the molecular weight is 246.31 g/mol ).
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.
-
Fragmentation (for MS/MS): If fragmentation data is desired, select the precursor ion (e.g., [M+H]⁺) and apply collision-induced dissociation (CID) with an appropriate collision energy.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the characterization of 2,3'-diindolylmethane.
An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Diindolylmethane
Version: 1.0
Introduction
3,3'-Diindolylmethane (DIM), also known as di(1H-indol-3-yl)methane, is a naturally occurring compound found in cruciferous vegetables. It is formed from the acid-catalyzed condensation of indole-3-carbinol. DIM and its derivatives have garnered significant interest within the scientific and medical communities due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-diindolylmethane, detailed experimental protocols for its synthesis, and a logical workflow for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The structural elucidation of 3,3'-diindolylmethane is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3,3'-Diindolylmethane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 10.86 | s | 2H | NH | [2] |
| 7.39–7.33 | m | 4H | Ar-H | [2] |
| 7.31 | d, J = 8.5 Hz | 2H | Ar-H | [2] |
| 7.27 | d, J = 7.9 Hz | 2H | Ar-H | [2] |
| 7.04 | t, J = 7.5 Hz | 2H | Ar-H | [2] |
| 6.87 | t, J = 7.5 Hz | 2H | Ar-H | [2] |
| 6.83 | s | 2H | Ar-H | [2] |
| 5.87 | s | 1H | Ar-CH-Ar | [2] |
Table 2: ¹³C NMR Spectroscopic Data for 3,3'-Diindolylmethane
| Chemical Shift (δ) ppm | Assignment | Reference |
| 141.0 | Ar-C | [3] |
| 136.6 | Ar-C | [3] |
| 128.9 | Ar-CH | [3] |
| 128.5 | Ar-CH | [3] |
| 127.0 | Ar-C | [3] |
| 123.5 | Ar-CH | [3] |
| 121.8 | Ar-CH | [3] |
| 119.9 | Ar-CH | [3] |
| 119.1 | Ar-CH | [3] |
| 111.0 | Ar-CH | [3] |
| 39.8 | Ar-CH-Ar | [3] |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 3,3'-Diindolylmethane
| Technique | m/z | Interpretation | Reference |
| ESI-MS | 335.15428 | [M-H]⁻ | [3] |
| EI-MS | 328.30 | [M+1]⁺ (for a thiophene derivative) | [4] |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for 3,3'-Diindolylmethane Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3411 | N-H stretch | [2] |
| 3338 | N-H stretch | [5] |
| 2919 | C-H stretch | [5] |
| 1637 | C=C stretch | [2] |
| 1540, 1326 | C=C stretch | [5] |
| 1456 | C=C stretch | [2] |
| 744 | C-H bend (aromatic) | [2] |
Experimental Protocols
The synthesis of 3,3'-diindolylmethane and its derivatives is most commonly achieved through the electrophilic substitution of indoles with aldehydes or ketones, often facilitated by a catalyst.[1]
General Synthesis of Bis(indolyl)methanes using a Lanthanum(III) Triflate Catalyst under Microwave Conditions
This protocol describes a solvent-free, microwave-assisted synthesis of bis(indolyl)methanes.[4]
Materials:
-
Indole (2.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Lanthanum(III) triflate (La(OTf)₃) (10 mol%)
-
Microwave oven (e.g., Ragas Model No. 069, 2450 MHz, 900 W)
-
Beaker
-
Crushed ice
-
Ethanol for recrystallization
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
A mixture of indole (2.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and a catalytic amount of La(OTf)₃ (10 mol%) is placed in a beaker.
-
The beaker is irradiated in a microwave oven at 450W for a time determined by reaction monitoring.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto crushed ice to precipitate the crude product.
-
The crude product is collected and recrystallized from ethanol to yield the pure bis(indolyl)methane.[4]
General Synthesis of Bis(indolyl)methanes using p-Toluenesulfonic Acid as a Catalyst
This method outlines a conventional synthesis at room temperature.[5]
Materials:
-
Substituted indole (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.05 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a vigorously stirred solution of the substituted indole (2.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (5 mL), p-TSA (0.05 mmol) is added.
-
The mixture is stirred at room temperature for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and filtered.
-
The solvent is evaporated under reduced pressure to yield the product.[5]
Logical and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and subsequent biological investigation of 3,3'-diindolylmethane.
Caption: General workflow for the synthesis of 3,3'-diindolylmethane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. sciensage.info [sciensage.info]
An In-depth Technical Guide on the Physical and Chemical Properties of 3,3'-Diindolylmethane
Disclaimer: This guide focuses on 3,3'-diindolylmethane (DIM), as the vast majority of scientific literature and available data pertains to this isomer. Information on 2,3'-diindolylmethane is scarce. 3,3'-DIM is the major bioactive metabolite of indole-3-carbinol (I3C), a compound found in cruciferous vegetables, and is the subject of extensive research for its potential therapeutic properties.[1][2][3][4]
Introduction
3,3'-Diindolylmethane (DIM) is a natural compound formed during the digestion of indole-3-carbinol, which is present in cruciferous vegetables like broccoli, cabbage, and cauliflower.[3][5][6] It has garnered significant interest within the scientific community for its potential antineoplastic and chemopreventive properties.[1][2][6][7] This document provides a comprehensive overview of the physical and chemical properties of 3,3'-DIM, details on experimental protocols for its synthesis and analysis, and a review of its modulation of key cellular signaling pathways.
Physical and Chemical Properties
The physical and chemical characteristics of 3,3'-diindolylmethane are summarized below.
Table 1: Physical Properties of 3,3'-Diindolylmethane
| Property | Value |
| Appearance | White to off-white crystalline powder[5][8][9] |
| Melting Point | 161-169 °C[5][9] |
| Boiling Point | 230 °C at 0.01 Torr[8][10] |
| Solubility | Soluble in ethanol (~15 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml).[11][12] Sparingly soluble in aqueous buffers.[11] |
| Vapor Pressure | 8.07E-10 mmHg at 25°C[5] |
Table 2: Chemical Properties of 3,3'-Diindolylmethane
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂[6][7][9][13] |
| Molecular Weight | 246.31 g/mol [6][7][9][13] |
| IUPAC Name | 3-(1H-indol-3-ylmethyl)-1H-indole[6][13] |
| Synonyms | DIM, 3,3'-Methylenebis-1H-indole[9][11][13] |
| Stability | Stable under standard conditions.[5] Store at 2-8°C.[8] |
| Purity | Typically ≥98%[6][7][9][11] |
Experimental Protocols
The primary method for synthesizing 3,3'-DIM is through the acid-catalyzed dimerization of indole-3-carbinol (I3C).[2] This reaction mimics the natural formation of DIM in the stomach's acidic environment after consuming cruciferous vegetables.[2]
Reaction Scheme:
2 (Indole-3-carbinol) --(H+)--> 3,3'-Diindolylmethane + 2 H₂O[2]
Detailed Experimental Protocol:
-
Materials:
-
Indole-3-carbinol (I3C)
-
Aqueous acid catalyst (e.g., 0.5 M Citric Acid)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve I3C in ethyl acetate.
-
Add the aqueous acid catalyst to initiate the dimerization.[2]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, then with a 5% sodium bicarbonate solution to neutralize the acid, and finally with water again.[2]
-
Dry the organic layer using anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 3,3'-DIM product.[2]
-
Purify the crude product by recrystallization from a suitable solvent like acetonitrile.
-
This protocol is used to assess the effect of DIM on the proliferation of cancer cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
DIM Treatment: Prepare various concentrations of DIM in the cell culture medium. Replace the existing medium with the DIM-containing medium. A vehicle control (medium with the solvent used to dissolve DIM, e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Mechanisms of Action
3,3'-DIM modulates several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[14][15]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: DIM is a known ligand for the AhR.[16] Upon binding, the DIM-AhR complex translocates to the nucleus and regulates the expression of genes involved in detoxification and cell cycle control.[16]
-
NF-κB Pathway: DIM can inhibit the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival.[1][15]
-
Akt/PI3K Pathway: DIM has been shown to inhibit the Akt/PI3K signaling pathway, which is crucial for cell growth and survival.[1][14][15][16] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[16]
-
Estrogen Receptor (ER) Signaling: DIM can modulate estrogen receptor signaling, which is particularly relevant in hormone-dependent cancers like breast cancer.[1][16] It can act as an anti-estrogen by promoting the metabolism of estrogen to less carcinogenic forms.[1]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 3,3'-Diindolylmethane.
Caption: General Experimental Workflow for Investigating the Effects of 3,3'-Diindolylmethane.
References
- 1. Low concentrations of diindolylmethane, a metabolite of indole-3-carbinol, protects against oxidative stress in a BRCA1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 4. DIM (3,3′-diindolylmethane) confers protection against ionizing radiation by a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 3,3'-Diindolylmethane (DIM), antitumor agent (CAS 1968-05-4) | Abcam [abcam.com]
- 7. scbt.com [scbt.com]
- 8. 1968-05-4 CAS MSDS (3,3'-Diindolylmethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3,3'-Diindolylmethane | 1968-05-4 [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Diindolylmethane Isomers: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel diindolylmethane (DIM) isomers. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key biological pathways and experimental workflows.
Introduction to Diindolylmethane and Its Isomers
Diindolylmethane (DIM) is a natural compound formed in the stomach from the digestion of indole-3-carbinol, a phytochemical found in cruciferous vegetables like broccoli, cabbage, and cauliflower. DIM and its derivatives have garnered significant attention in the scientific community for their potential therapeutic applications, particularly in cancer chemoprevention and treatment.[1] The biological activity of DIM is attributed to its ability to modulate multiple cellular signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis.[2][3]
The core structure of DIM, consisting of two indole rings linked by a methane bridge, allows for a wide range of structural modifications, leading to the synthesis of novel isomers with potentially enhanced or unique biological activities. These isomers can be broadly categorized as:
-
Symmetrical Ring-Substituted DIMs: These analogs feature identical substitutions on both indole rings. An example is bis(5-bromo-1H-indol-3-yl)methane, which is synthesized from the condensation of the corresponding indole derivative with an aldehyde.[1]
-
Unsymmetrical DIMs: In these derivatives, the substitution patterns on the two indole rings differ. The synthesis of unsymmetrical DIMs has been a challenge, but recent methods have been developed to achieve this, allowing for a more nuanced optimization of their biological activity.[4]
-
C-Substituted DIMs: These isomers have substitutions on the central methane carbon bridge. For instance, compounds like 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl) methane (DIM-C-pPhOCH3) have been synthesized and shown to act as activators or deactivators of specific cellular receptors.[1]
The discovery and development of these novel DIM isomers are crucial for expanding the therapeutic potential of this class of compounds.
Data Presentation: Physicochemical and Biological Properties of Novel DIM Isomers
The following tables summarize key quantitative data for a selection of novel DIM isomers, facilitating comparison of their properties.
Table 1: Physicochemical Properties of Selected Novel DIM Isomers
| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR) | Reference |
| 4,4'-Dibromo-DIM | C₁₇H₁₂Br₂N₂ | 404.10 | Not Reported | Specific shifts for bromine-substituted indole rings. | [2] |
| 7,7'-Dichloro-DIM | C₁₇H₁₂Cl₂N₂ | 315.20 | Not Reported | Characteristic shifts due to chlorine substitution on the indole rings. | [2] |
| DIM-10 (C-substituted) | C₂₄H₂₀N₂O₂ | 368.43 | Not Reported | Signals corresponding to the specific C-substitution. | [5] |
| DIM-14 (C-substituted) | C₂₃H₁₈N₂O₂ | 354.40 | Not Reported | Unique spectral data for the C-14 substituted methane bridge. | [5] |
| Unsymmetrical DIM analog | Varies | Varies | Not Reported | Distinct NMR signals for each of the differently substituted indole rings. | [4] |
Table 2: In Vitro Anticancer Activity of Selected Novel DIM Isomers
| Compound Identifier | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 5b (bis(indolyl)-tetrazine) | T-47D (Breast Cancer) | MTT Assay | 5.11 ± 0.16 | [6] |
| 5f (bis(indolyl)-tetrazine) | T-47D (Breast Cancer) | MTT Assay | 4.69 ± 0.51 | [6] |
| 5f (bis(indolyl)-tetrazine) | MDA-MB-231 (Breast Cancer) | MTT Assay | 10.08 ± 0.13 | [6] |
| 5l (bis(indolyl)-tetrazine) | MDA-MB-231 (Breast Cancer) | MTT Assay | 10.36 ± 0.66 | [6] |
| DIM-10 | MDA-MB-231 (Triple Negative Breast Cancer) | Cell Viability | Concentration-dependent decrease | [5] |
| DIM-14 | MDA-MB-231 (Triple Negative Breast Cancer) | Cell Viability | Concentration-dependent decrease | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of novel DIM isomers.
General Synthesis of Unsymmetrical Diindolylmethane Derivatives
This protocol describes a mild and efficient method for the synthesis of unsymmetrically substituted 3,3'-DIMs.[4]
Materials:
-
(3-indolylmethyl)trimethylammonium iodides
-
Substituted indole derivatives
-
Water (as solvent)
Procedure:
-
Dissolve the (3-indolylmethyl)trimethylammonium iodide and a slight excess of the desired substituted indole derivative in water.
-
Stir the reaction mixture at room temperature. The reaction proceeds without the need for a catalyst or other additives.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through standard workup procedures, typically involving extraction with an organic solvent and subsequent purification.
-
This method is scalable to produce gram quantities for further pharmacological studies.[4]
Isolation and Purification of DIM Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the purification of synthetic DIM isomers using reversed-phase HPLC (RP-HPLC).
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., XTerra® MS C18)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water or an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7)
-
Sample dissolved in a suitable solvent (e.g., methanol, DMSO)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the crude synthetic mixture of DIM isomers onto the column.
-
Elute the isomers using a gradient of increasing organic solvent (Mobile Phase A). A typical gradient might run from 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) using the UV detector.
-
Collect fractions corresponding to the separated isomer peaks.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated DIM isomer.
Evaluation of PI3K/Akt Signaling Pathway Modulation by Western Blot Analysis
This protocol details the steps to investigate the effect of novel DIM isomers on the PI3K/Akt signaling pathway in cancer cells.[7]
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., PC-3 prostate cancer cells) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the novel DIM isomer or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of total and phosphorylated Akt.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway, a key target of DIM and its derivatives in cancer cells.
Caption: PI3K/Akt signaling pathway and points of inhibition by novel DIM isomers.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the discovery and preclinical evaluation of novel DIM isomers as anticancer agents.
References
- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 2. Diindolylmethane and its halogenated derivatives induce protective autophagy in human prostate cancer cells via induction of the oncogenic protein AEG-1 and activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Synthesis of Unsymmetrical 3,3'-(Aza)diindolylmethane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel diindolylmethane derivatives based NLC formulations to improve the oral bioavailability and anticancer effects in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. researchgate.net [researchgate.net]
Preliminary Biological Screening of 2,3'-Diindolylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3'-Diindolylmethane (2,3'-DIM) is a natural indole compound derived from the acid-catalyzed condensation of indole-3-carbinol, a phytochemical abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower. Emerging as a molecule of significant interest in pharmacology and drug development, 2,3'-DIM has demonstrated a wide spectrum of biological activities in preclinical studies. Its pleiotropic effects are attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in various pathological conditions.
This technical guide provides a comprehensive overview of the preliminary biological screening of 2,3'-DIM, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It is designed to serve as a resource for researchers and drug development professionals by presenting quantitative data in a structured format, offering detailed experimental protocols for key assays, and visualizing the molecular pathways influenced by this compound.
Quantitative Biological Activity Data
The biological effects of 2,3'-Diindolylmethane have been quantified across various experimental models. The following tables summarize key findings related to its cytotoxic, anti-inflammatory, and antimicrobial activities.
Table 1: Anticancer Activity of 2,3'-Diindolylmethane (Cytotoxicity)
| Cell Line | Cancer Type | Assay | IC50 / Effect | Citation(s) |
| BGC-823 | Gastric Cancer | Proliferation Assay | ~60 µM (Significant inhibition) | [1] |
| SGC-7901 | Gastric Cancer | Proliferation Assay | ~60 µM (Significant inhibition) | [1] |
| SKOV-3 | Ovarian Cancer | Sulforhodamine B | ~50 µM | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | Proliferation Assay | 30 µM (Significant apoptosis) | [3] |
| RA-FLSs | Rheumatoid Arthritis Fibroblast-like Synoviocytes | CCK-8 Assay | ~50 µM (Significant viability decrease) | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | WST-1 Assay | ~40 µM | [5] |
| MHCC-97H | Hepatocellular Carcinoma | WST-1 Assay | ~40 µM | [5] |
Note: IC50 values can vary based on the specific assay conditions, incubation times, and cell line passage number.
Table 2: Anti-Inflammatory Activity of 2,3'-Diindolylmethane
| Cell Line/Model | Stimulant | Parameter Measured | Concentration of 2,3'-DIM | % Inhibition / Effect | Citation(s) |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 25 µM | Significant Decrease | [6] |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | 25 µM | Significant Decrease | [6] |
| RAW 264.7 Macrophages | LPS | TNF-α | 25 µM | Significant Decrease | [6] |
| RAW 264.7 Macrophages | LPS | IL-6 | 25 µM | Significant Decrease | [6] |
| RA-FLSs | TNF-α | IL-6, IL-8, IL-1β mRNA | 50 µM | Significant Suppression | [4] |
| Mouse Skin | TPA | Ear Edema | Topical Application | Effective Inhibition | [7] |
| Mouse Skin | TPA | COX-2, iNOS Expression | Topical Application | Significant Reduction | [7] |
Table 3: Antimicrobial & Anti-Biofilm Activity of 2,3'-Diindolylmethane
| Organism | Activity | Assay | MIC / % Inhibition | Citation(s) |
| Cutibacterium acnes | Antibacterial | MIC Assay | 0.1 mM | [8] |
| Cutibacterium acnes | Anti-Biofilm | Crystal Violet Staining | Significant inhibition at 0.1 mM | [8] |
| Staphylococcus aureus | Anti-Biofilm | MBIC Assay | 62.5 µmol/L (MBIC) | [9] |
| Acinetobacter baumannii | Anti-Biofilm | In vitro assay | 65% inhibition at 50 µM | [6] |
| Pseudomonas aeruginosa | Anti-Biofilm | In vitro assay | 70% inhibition at 50 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the preliminary biological screening of 2,3'-diindolylmethane.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
2,3'-Diindolylmethane (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2,3'-DIM in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of 2,3'-DIM. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Cell Migration and Invasion (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells in vitro.[5]
-
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel Basement Membrane Matrix (for invasion assay only)
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
2,3'-Diindolylmethane
-
Cotton swabs, Methanol (for fixation), Crystal Violet stain
-
-
Procedure:
-
Insert Preparation (Invasion Assay): For invasion assays, thaw Matrigel on ice and dilute it with cold serum-free medium.[10] Coat the top surface of the Transwell insert membrane with 50-100 µL of the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this step is omitted.[5]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[11]
-
Cell Seeding and Treatment: Add 200 µL of the cell suspension (containing the desired concentration of 2,3'-DIM or vehicle control) to the upper chamber of the Transwell insert.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migratory/non-invasive cells from the top surface of the membrane.[5]
-
Fixation and Staining: Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol for 15 minutes. Stain the cells with 0.1% Crystal Violet for 10-20 minutes.
-
Quantification: Gently wash the inserts with water. After air-drying, visualize and count the stained cells in several random fields under a microscope. The number of migrated/invaded cells is an indicator of the treatment's effect.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
-
Materials:
-
Cells treated with 2,3'-DIM or vehicle
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 2,3'-DIM for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Signaling Pathway Visualizations
2,3'-Diindolylmethane exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory actions of 2,3'-DIM on the NF-κB and PI3K/Akt/mTOR pathways, which are critical for cell survival, proliferation, and inflammation.
Inhibition of the Canonical NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and activate target gene transcription. 2,3'-DIM has been shown to inhibit this pathway.[6]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 2,3'-DIM has been shown to suppress this pathway at multiple points, notably by inhibiting the phosphorylation and activation of Akt and mTOR.[15]
Conclusion
The preliminary biological screening of 2,3'-diindolylmethane reveals its potential as a multi-targeted therapeutic agent. Its ability to inhibit the growth of various cancer cell lines, suppress key inflammatory pathways, and exhibit antimicrobial effects provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundational resource for researchers to design and conduct further investigations into the pharmacological properties of 2,3'-DIM. Future studies should focus on elucidating its precise molecular targets, evaluating its efficacy and safety in more complex in vivo models, and exploring its potential in combination therapies to enhance clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Diindolylmethane suppresses ovarian cancer growth and potentiates the effect of cisplatin in tumor mouse model by targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Phytochemical, DIM, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production of Synovial Fibroblasts From Rheumatoid Arthritis Patients by Targeting MAPK and AKT/mTOR Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3′3-Diindolylmethane inhibits migration, invasion and metastasis of hepatocellular carcinoma by suppressing FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3'-diindolylmethane suppresses 12-O-tetradecanoylphorbol-13-acetate-induced inflammation and tumor promotion in mouse skin via the downregulation of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. snapcyte.com [snapcyte.com]
- 11. corning.com [corning.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
theoretical and computational studies of 2,3'-DIM
An In-depth Technical Guide to the Theoretical and Computational Studies of 3,3'-Diindolylmethane (DIM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention for its potential therapeutic properties, particularly in cancer chemoprevention and treatment.[1][2] Its diverse biological activities stem from its ability to modulate multiple cellular signaling pathways.[1][3] This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the molecular mechanisms underlying DIM's effects. We delve into molecular docking and molecular dynamics simulations that have predicted its binding affinities and interactions with various biological targets, and we present this data in a structured format for clarity and comparative analysis. Furthermore, this guide outlines the computational methodologies employed in these studies and visualizes key signaling pathways influenced by DIM.
Molecular Targets and Binding Interactions of DIM
Computational studies, primarily molecular docking and molecular dynamics simulations, have been pivotal in identifying and characterizing the interactions of DIM with a range of biological macromolecules. These studies provide valuable insights into the structural basis of DIM's activity and offer a rationale for its pleiotropic effects.
Protein Targets
Molecular docking studies have predicted the binding of DIM to the ATP-binding sites of several key proteins involved in cancer progression. For instance, DIM is suggested to bind to the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[4] Similarly, docking studies have indicated that a phenyl-substituted derivative of DIM can bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).[5]
Further computational analyses have explored DIM's interactions with proteins involved in apoptosis and ubiquitin ligation. Molecular docking has been used to predict the binding of DIM to the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as the DNA-binding domain of the tumor suppressor p53.[6] Additionally, molecular modeling suggests that DIM can interact with the ubiquitin exosite of WWP1 and WWP2, members of the NEDD4 family of HECT E3 ligases.[7][8]
Nucleic Acid Targets
Emerging research has highlighted the ability of DIM to interact with non-coding RNAs, such as microRNAs. Molecular docking and molecular dynamics simulations have revealed that DIM can form interactions with the precursor of microRNA-21 (pre-miR-21).[5][9] This interaction is significant as miR-21 is a well-established oncomiR, and its modulation by small molecules like DIM presents a novel therapeutic strategy.[9]
Quantitative Data from Computational Studies
The following tables summarize the quantitative data obtained from various theoretical and computational studies on DIM, providing a comparative view of its binding affinities and inhibitory concentrations against different targets.
| Target Protein | Computational Method | Predicted Binding Affinity / IC50 | Key Interacting Residues | Reference |
| Hsp90 | Molecular Docking | Not specified | Hydrophobic interactions with the pocket wall | [4] |
| EGFR (derivative) | Molecular Docking | Not specified | ATP-binding site | [5] |
| Bax | Molecular Docking | Not specified | ALA-42 (H-bond), ILE-31, LEU-45, ALA-46, LEU-47, ILE-133, ARG-134 (hydrophobic) | [6] |
| Bcl-2 | Molecular Docking | Not specified | Not specified | [6] |
| p53 (DNA-binding domain) | Molecular Docking | Not specified | Not specified | [6] |
| WWP1 | Autoubiquitination Assay | IC50: 111.2 μM | Not specified | [7][8] |
| WWP2 | Molecular Modeling | Not specified | Hydrophobic interactions with the WW2 domain | [7][8] |
| Target Nucleic Acid | Computational Method | Key Interactions | Reference |
| pre-miR-21 | Molecular Docking & MD Simulation | Non-bonded and covalent interactions with bases, particularly guanine | [5][9] |
Detailed Experimental and Computational Protocols
The methodologies employed in the theoretical and computational investigation of DIM are crucial for the interpretation and replication of the findings.
Molecular Docking
-
Software: AutoDock Vina and Discovery Studio have been utilized for docking simulations.[6][9]
-
Ligand Preparation: The 3D structure of DIM is typically obtained from databases like PubChem (CID: 3071) and optimized for docking.[6] This involves defining the root and the number of torsion angles.[6]
-
Target Preparation: The three-dimensional crystallographic structures of target proteins are downloaded from the Protein Data Bank (PDB).[6] For instance, PDB IDs 4S0O (Bax), 4LVT (Bcl-2), and 1TSR (p53 DNA-binding domain) have been used.[6]
-
Simulation: The docking process involves placing the ligand in the defined binding site of the receptor and evaluating the binding energy of different conformations.
Molecular Dynamics (MD) Simulations
-
Purpose: MD simulations are employed to study the dynamic behavior and stability of the DIM-target complex over time.
-
Methodology: These simulations were used to investigate the interaction between DIM and pre-miR-21, revealing both non-bonded and covalent interactions.[9] The stability of both DIM and the pre-miR-21 was found to be inversely correlated in the bound state.[9]
Quantum Chemical Calculations
While specific quantum chemical studies on DIM were not prominently found in the initial search, related studies on indole derivatives suggest that methods like the semiempirical AM1 method and density functional theory (B3LYP/6-31G(d)) could be applied to calculate the total energies of reactants, products, and transition states in reactions involving DIM.[10]
Signaling Pathways and Experimental Workflows
The biological effects of DIM are mediated through its influence on various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by DIM and a typical workflow for computational drug discovery.
Caption: Key signaling pathways modulated by 3,3'-Diindolylmethane (DIM).
Caption: A typical workflow for the computational study of small molecules like DIM.
Conclusion and Future Directions
Theoretical and computational studies have significantly advanced our understanding of the molecular basis for the biological activities of 3,3'-Diindolylmethane. These in silico approaches have not only identified potential molecular targets but have also provided detailed insights into the nature of the interactions at the atomic level. The predictive power of these computational methods is invaluable for guiding further experimental validation and for the rational design of novel DIM derivatives with enhanced potency and specificity. Future computational work could focus on more extensive molecular dynamics simulations to explore the conformational changes induced by DIM binding in greater detail, as well as the application of quantum mechanics/molecular mechanics (QM/MM) methods to investigate potential covalent interactions and reaction mechanisms. Such studies will undoubtedly continue to play a crucial role in the development of DIM and its analogs as promising therapeutic agents.
References
- 1. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoformulated 3′-diindolylmethane modulates apoptosis, migration, and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. 3,3′-Diindolylmethane (DIM): A Molecular Scaffold for Inhibition of WWP1 and WWP2, Members of the NEDD4 Family HECT E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-((1H-indol-2-yl)methyl)-1H-indole (Diindolylmethane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation pathways of 3-((1H-indol-2-yl)methyl)-1H-indole, commonly known as diindolylmethane (DIM). DIM is a significant bioactive compound derived from the acid-catalyzed condensation of indole-3-carbinol (I3C), a constituent of cruciferous vegetables. Understanding the stability profile of DIM is critical for its development as a therapeutic agent, ensuring its quality, efficacy, and safety. This document details the intrinsic stability of DIM under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways, identifies known and potential degradation products, and provides detailed experimental protocols for conducting forced degradation studies in accordance with international guidelines.
Introduction
This compound (Diindolylmethane, DIM) is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potential chemopreventive and therapeutic properties. It is formed in the stomach's acidic environment from indole-3-carbinol (I3C), which is abundant in Brassica vegetables.[1] DIM's biological activities are multifaceted, including the modulation of estrogen metabolism, induction of apoptosis, and cell cycle arrest in cancer cells.
The chemical stability of an active pharmaceutical ingredient (API) is a fundamental attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to establish the intrinsic stability of a drug substance, elucidate its degradation pathways, and develop stability-indicating analytical methods.[2] This guide synthesizes the available information on the stability of DIM and provides a framework for its comprehensive evaluation.
Physicochemical Properties and Stability Profile
DIM is a crystalline solid with poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For long-term storage, it is recommended to store DIM at -20°C.[3] While generally stable as a solid, its stability in solution, particularly in aqueous media, is a critical consideration for formulation development and analytical studies. Aqueous solutions of DIM are not recommended for storage for more than one day.[3]
General Stability Observations
-
In Vivo Formation and Stability: DIM is notably more stable than its precursor, I3C, particularly under acidic conditions, which facilitates its formation in the stomach. Once formed, DIM is absorbed and can be detected in the bloodstream.
-
In Vitro Stability: In cell culture media, I3C can spontaneously dimerize to form DIM, suggesting that some of the observed in vitro effects of I3C may be attributable to DIM.[4]
Degradation Pathways
The indole nucleus in DIM is susceptible to degradation through several mechanisms, primarily oxidation and reactions under acidic conditions. The methylene bridge connecting the two indole rings can also be a site of chemical transformation.
Hydrolytic Degradation
Forced degradation studies under acidic and basic conditions are crucial to determine the susceptibility of DIM to hydrolysis.
-
Acidic Conditions: While DIM is formed under acidic conditions from I3C, prolonged exposure to strong acids and elevated temperatures may lead to degradation. Potential reactions include protonation of the indole nitrogen followed by ring-opening or polymerization.
-
Basic Conditions: The N-H proton of the indole ring is weakly acidic and can be deprotonated under strong basic conditions, potentially leading to the formation of resonance-stabilized anions that could react with other electrophiles or undergo rearrangement.
Oxidative Degradation
The electron-rich indole rings of DIM are susceptible to oxidation. Oxidative stress can lead to the formation of various oxidized metabolites.
-
In Vivo Metabolism: In humans, DIM undergoes significant metabolism, leading to the formation of mono- and dihydroxylated metabolites, as well as their sulfate and glucuronide conjugates.[5] One identified metabolite is 3-((1H-indole-3-yl)methyl)indolin-2-one.[6]
-
Forced Oxidation: Exposure to oxidizing agents like hydrogen peroxide is expected to generate hydroxylated and other oxidized derivatives of DIM. These reactions can mimic the metabolic pathways observed in vivo. In cell culture studies, DIM has been shown to induce the generation of reactive oxygen species (ROS), which can, in turn, contribute to its biological activity and potentially its degradation.[7]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions in drug molecules. The indole chromophore in DIM absorbs UV light, which may lead to photodegradation. According to ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light on the drug substance.[8]
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions. While DIM is relatively stable at ambient temperatures, its stability at higher temperatures needs to be evaluated through thermal stress studies. Cooking of cruciferous vegetables has been shown to increase the concentration of DIM, which is attributed to the thermal activation of the enzyme myrosinase leading to the formation of I3C, the precursor of DIM.[1]
The following diagram illustrates the potential degradation pathways of DIM under various stress conditions.
Caption: Potential Degradation Pathways of DIM.
Experimental Protocols for Forced Degradation Studies
The following protocols are based on general principles outlined in ICH guidelines and can be adapted for the forced degradation of DIM.[2][9] A stability-indicating analytical method, such as HPLC with UV or MS detection, is required to monitor the degradation and separate the degradation products from the parent compound.
Preparation of Stock Solution
Prepare a stock solution of DIM (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
Analytical Methodology
A validated stability-indicating HPLC method is crucial for the analysis of stressed samples.
-
Column: A C18 reversed-phase column is commonly used for the analysis of indole derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at the λmax of DIM (around 225 and 283 nm) is suitable for quantification.[3] Mass spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.[10]
Stress Conditions
The goal is to achieve 5-20% degradation of the drug substance.[9]
Table 1: Recommended Conditions for Forced Degradation Studies of Diindolylmethane
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Mix the DIM stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the aliquots with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | Mix the DIM stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw aliquots at various time points. Neutralize the aliquots with an equivalent amount of HCl before analysis. |
| Oxidative Degradation | Mix the DIM stock solution with an equal volume of 3% to 30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Withdraw aliquots at various time points. Quench the reaction if necessary (e.g., by dilution) before analysis. |
| Thermal Degradation | Store the solid DIM and a solution of DIM at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber. Sample at various time points (e.g., 1, 3, 7 days). |
| Photolytic Degradation | Expose the solid DIM and a solution of DIM to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines, e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to exclude light. Sample at defined intervals of light exposure. |
Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies of DIM.
Caption: Forced Degradation Workflow for DIM.
Data Presentation and Interpretation
All quantitative data from forced degradation studies should be summarized in clearly structured tables to facilitate comparison of the stability of DIM under different conditions.
Table 2: Hypothetical Summary of Forced Degradation Results for Diindolylmethane
| Stress Condition | Time (hours) | % Degradation of DIM | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60 °C | 24 | 8.5 | 2 | DP-A (x.x min) |
| 0.1 M NaOH, 60 °C | 24 | 12.2 | 3 | DP-B (y.y min) |
| 3% H₂O₂, RT | 24 | 15.8 | 4 | DP-C (z.z min) |
| 80 °C (Solid) | 168 | 5.1 | 1 | DP-D (w.w min) |
| Photolytic (ICH Q1B) | - | 7.3 | 2 | DP-E (v.v min) |
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound (diindolylmethane). While DIM is more stable than its precursor I3C, it is susceptible to degradation under various stress conditions, particularly oxidation. The provided experimental protocols serve as a starting point for conducting robust forced degradation studies, which are essential for the development of stable formulations and reliable analytical methods. Further research is warranted to isolate and definitively characterize the structures of the degradation products formed under each stress condition to fully elucidate the degradation pathways of DIM. This knowledge is paramount for ensuring the quality, safety, and efficacy of DIM as a potential therapeutic agent.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. database.ich.org [database.ich.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. klimatest.eu [klimatest.eu]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-Cancer Activity of 2,3'-Diindolylmethane (DIM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro anti-cancer activities of 2,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables.[1][2] DIM has demonstrated significant potential as a chemopreventive and therapeutic agent by influencing key cellular processes involved in cancer progression.[2][3][4] This document includes quantitative data on its efficacy, detailed protocols for fundamental in vitro assays, and visualizations of its mechanisms of action.
Application Notes
Summary of In Vitro Anti-Cancer Activities
2,3'-Diindolylmethane exhibits a range of anti-cancer effects across various cancer cell lines, independent of hormone receptor status.[5][6] Its primary activities include:
-
Inhibition of Proliferation: DIM effectively reduces cell viability and inhibits the growth of numerous cancer cell types, including breast, prostate, cervical, oral, and colon cancer.[5][7][8]
-
Induction of Apoptosis: DIM triggers programmed cell death in cancer cells.[1][6][9] This is a critical mechanism for eliminating malignant cells and is often mediated by the regulation of the Bcl-2 family of proteins and activation of caspases.[6][9]
-
Cell Cycle Arrest: DIM can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been shown to induce G1 arrest in breast and prostate cancer cells and G2/M arrest in other cancer types like oral squamous cell carcinoma.[7][10][11][12]
-
Inhibition of Metastasis and Angiogenesis: DIM has been observed to reduce the expression of chemokine receptors like CXCR4 and down-regulate factors such as VEGF and MMP-9, which are crucial for cancer cell migration, invasion, and the formation of new blood vessels.[5][13]
Data Presentation: Anti-Proliferative Efficacy (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values of DIM in various human cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cancer Type | Cell Line(s) | IC50 / LD50 (µM) | Reference(s) |
| Breast Cancer | MCF-7, T47D, BT-20, BT-474 | 25 - 56 | [14] |
| Cervical Cancer | C33A | 50 - 60 | [9] |
| Oral Squamous Cell Carcinoma | SCC2095 | 22 | [10] |
| SCC9 | 25 | [10] | |
| SCC15 | 29 | [10] |
Key Signaling Pathways Modulated by DIM
DIM's anti-cancer effects are attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer.
-
Apoptosis Pathway: DIM promotes apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[6] It can also induce endoplasmic reticulum (ER) stress and activate p53, leading to the expression of other pro-apoptotic members like Puma and Noxa.[10]
-
Cell Cycle Regulation: In G1 arrest, DIM induces the expression of cyclin-dependent kinase (CDK) inhibitors p21(WAF1/CIP1) and p27(kip1).[5][7][14] G2/M arrest is associated with the suppression of cyclin B1 and cdc25c expression.[10]
-
Akt/NF-κB Signaling: DIM is a known inhibitor of the pro-survival Akt and NF-κB signaling pathways.[10][11][13][15] Inhibition of these pathways contributes to the suppression of proliferation and induction of apoptosis.
-
MAPK Pathway: DIM can differentially modulate mitogen-activated protein kinases (MAPKs). It tends to inhibit the pro-proliferative ERK1/2 pathway while activating the stress-responsive p38 MAPK pathway, which can lead to apoptosis.[10][16][17]
-
Aryl Hydrocarbon Receptor (AhR): DIM is an agonist of the AhR, a ligand-activated transcription factor.[5] Modulation of AhR by DIM can influence the expression of detoxification enzymes and crosstalk with other signaling pathways, including the estrogen receptor pathway.[5]
Experimental Protocols
General Guidelines
-
DIM Stock Solution: Prepare a high-concentration stock solution of 2,3'-Diindolylmethane (e.g., 50-100 mM) in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C or -80°C, protected from light.
-
Cell Culture: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase before starting experiments.
-
Vehicle Control: In all experiments, treat a set of cells with the same final concentration of DMSO used in the highest DIM treatment group to account for any effects of the solvent.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of DIM in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of DIM (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Analysis of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DIM at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each treatment group.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[7]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DIM at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.
-
Fixation: Wash the cells once with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 50 µg/mL Propidium Iodide to the cell suspension. Incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the mechanisms and experimental workflows associated with the in vitro analysis of 2,3'-Diindolylmethane.
References
- 1. 3,3’-Diindolylmethane induces apoptosis and autophagy in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. nbinno.com [nbinno.com]
- 5. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family-mediated apoptotic effects of 3,3'-diindolylmethane (DIM) in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3'-Diindolylmethane (DIM) induces a G(1) cell cycle arrest in human breast cancer cells that is accompanied by Sp1-mediated activation of p21(WAF1/CIP1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. Indole-3-carbinol and diindolylmethane induce apoptosis of human cervical cancer cells and in murine HPV16-transgenic preneoplastic cervical epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dietary phytochemical 3,3'-diindolylmethane induces G2/M arrest and apoptosis in oral squamous cell carcinoma by modulating Akt-NF-κB, MAPK, and p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle-dependent effects of 3,3'-diindolylmethane on proliferation and apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of growth arrest and apoptosis in human breast cancer cells by 3,3-diindolylmethane is associated with induction and nuclear localization of p27kip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-((1H-indol-2-yl)methyl)-1H-indole in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of 3-((1H-indol-2-yl)methyl)-1H-indole, a diindolylmethane (DIM) analog. Due to the limited specific data on this particular isomer, the protocols and expected outcomes are based on the extensive research available for the well-characterized DIM, a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables.[1] DIM is known for its potential anti-cancer and anti-inflammatory properties.[2] These protocols will enable researchers to assess the bioactivity of this compound in various cancer cell lines.
Background: The Promise of Diindolylmethanes
3,3'-Diindolylmethane (DIM) is a major in vivo metabolite of indole-3-carbinol, a compound abundant in cruciferous vegetables.[3][4] Both DIM and its precursor have been shown to modulate multiple signaling pathways that are critical in the development of chronic diseases, including cancer.[3][4] Laboratory studies and some clinical trials suggest that DIM possesses anti-inflammatory and anti-cancer effects, making it a compound of significant interest in drug development.[2] DIM's mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as Wnt, Notch, and PI3K/Akt.[5][6][7]
Given the structural similarity, it is hypothesized that this compound may exhibit comparable biological activities. The following protocols are designed to rigorously test this hypothesis in a controlled laboratory setting.
Experimental Protocols
This section outlines detailed methodologies for key in vitro experiments to characterize the effects of this compound on cancer cell lines. It is recommended to use a panel of cell lines representing different cancer types (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: LNCaP, PC-3; colon cancer: HCT116, HT-29) to assess the compound's spectrum of activity.
This assay determines the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
After 24 hours, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
This protocol assesses the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding 70% cold ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
This technique is used to detect changes in the expression of key proteins involved in cell signaling pathways.
Materials:
-
Cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, NF-κB, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells in 6-well plates with the compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Insert Data | Insert Data |
| MDA-MB-231 | Insert Data | Insert Data |
| LNCaP | Insert Data | Insert Data |
| PC-3 | Insert Data | Insert Data |
| HCT116 | Insert Data | Insert Data |
| Doxorubicin | Insert Data | Insert Data |
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Sub-G1 (Apoptotic) Cells |
| Vehicle Control | Insert Data | Insert Data | Insert Data | Insert Data |
| Compound (0.5x IC50) | Insert Data | Insert Data | Insert Data | Insert Data |
| Compound (1x IC50) | Insert Data | Insert Data | Insert Data | Insert Data |
| Compound (2x IC50) | Insert Data | Insert Data | Insert Data | Insert Data |
Table 3: Apoptosis Induction by this compound in a Representative Cancer Cell Line
| Treatment (48h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Insert Data | Insert Data | Insert Data |
| Compound (IC50) | Insert Data | Insert Data | Insert Dats |
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and a key signaling pathway potentially modulated by diindolylmethanes.
Caption: Experimental workflow for evaluating the anti-cancer effects.
References
- 1. What is Diindolylmethane used for? [synapse.patsnap.com]
- 2. mskcc.org [mskcc.org]
- 3. annualreviews.org [annualreviews.org]
- 4. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3'-Diindolylmethane (DIM) as a Potential Therapeutic Agent in Preclinical Studies
Disclaimer: Initial searches for "2,3'-DIM" or "2,3'-Bimethoxy-5,6'-dimethyl-p-benzoquinone" did not yield specific preclinical data. The following information is based on the extensively researched compound 3,3'-Diindolylmethane (DIM) , a key bioactive metabolite derived from the digestion of Indole-3-Carbinol found in cruciferous vegetables. It is presumed that the user's interest lies in this widely studied therapeutic agent.
Introduction
3,3'-Diindolylmethane (DIM) is a natural compound that has garnered significant attention for its chemopreventive and therapeutic properties in various cancers.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to modulate multiple cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and hormone metabolism.[1][3][4] These notes provide a summary of key preclinical findings and detailed protocols for researchers investigating the therapeutic potential of DIM.
Biological Activities and Mechanism of Action
DIM exhibits pleiotropic anti-tumor effects by targeting several key signaling pathways.[4] Its mechanisms of action include:
-
Induction of Apoptosis: DIM promotes programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.[5][6]
-
Cell Cycle Arrest: It can halt the cell cycle, typically at the G1 phase, by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[6][7]
-
Inhibition of Angiogenesis: DIM has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7][8]
-
Modulation of Hormone Metabolism: DIM alters estrogen metabolism, favoring the production of less estrogenic metabolites, which is particularly relevant in hormone-dependent cancers like breast and prostate cancer.[9][10][11]
-
Regulation of Key Signaling Pathways: DIM influences critical signaling cascades, including PI3K/Akt, NF-κB, and STAT3, which are often dysregulated in cancer.[3][4][5][12]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of DIM observed in various preclinical models.
Table 1: In Vitro Efficacy of DIM in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Concentration | Result | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | Cell Proliferation | 15-100 µM | Dose- and time-dependent inhibition | [6] |
| CNE-2 | Nasopharyngeal Carcinoma | Apoptosis | 30 µM | ~10-fold increase vs. control | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | Cell Viability | 80 µM | Significant decrease | [13] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | 60 µM | ~25% decrease | [13] |
| Human Umbilical Vein | Endothelial Cells (HUVEC) | Proliferation | 5 µM | Significant inhibition at 72h | [8] |
| Ovarian Cancer Cells | Ovarian Cancer | Apoptosis | 50 µM | Induction of apoptosis | [12] |
Table 2: In Vivo Efficacy of DIM in Animal Models
| Animal Model | Cancer Type | Treatment Protocol | Endpoint | Result | Reference |
| Athymic (nu/nu) Mice (MCF-7 Xenograft) | Breast Cancer | 5 mg/kg DIM | Tumor Growth Inhibition | Up to 64% inhibition | [7][9] |
| C57BL/6 Mice (Matrigel Plug Assay) | Angiogenesis Model | 5 mg/kg DIM | Neovascularization Inhibition | Up to 76% inhibition | [7][8] |
| BALB/c-nude Mice (LNCaP Xenograft) | Prostate Cancer | 133 mg/kg/day DIM formulation (intragastric) | Tumor Growth Inhibition (T/C%) | 16.8% on day 39 | [14] |
| Ovarian Tumor Xenograft Model | Ovarian Cancer | 3 mg DIM/day (oral) + Cisplatin | Tumor Growth | Substantial inhibition | [12] |
Key Signaling Pathways Modulated by DIM
DIM's therapeutic effects are mediated through its interaction with multiple intracellular signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol assesses the effect of DIM on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., CNE-2, SMMC-7721) in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with various concentrations of DIM (e.g., 15, 30, 50, 100 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[6]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a CO₂ incubator. If using MTT, subsequently add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.
-
Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases, following DIM treatment.[6][15][16][17]
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of DIM for 48 hours.[6] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-survivin) overnight at 4°C.[16][18] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Densitometry: Quantify the band intensity using software like ImageJ and normalize the expression of target proteins to the loading control.[15]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DIM in a mouse xenograft model.
Protocol:
-
Animal Model: Use immunocompromised mice, such as athymic (nu/nu) or BALB/c-nude mice.[7][14]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MCF-7 or LNCaP cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer DIM via an appropriate route, such as oral gavage or intragastric administration, at a specified dose and schedule (e.g., 5 mg/kg or 133 mg/kg/day).[7][14] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days) throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 33-39 days), euthanize the mice and excise the tumors.[14]
-
Data Analysis: Calculate the tumor growth inhibition (T/C%) by comparing the average tumor volume of the treated group to the control group.[14] The excised tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).
Analysis of Estrogen Metabolites in Urine
This protocol is for assessing DIM's effect on estrogen metabolism by measuring urinary metabolites.[10][11]
Protocol:
-
Study Design: In a clinical or preclinical setting, collect urine samples from subjects before and after a period of DIM supplementation (e.g., 300 mg/day for 14 days).[10]
-
Sample Collection: Collect first-morning or 24-hour urine samples.
-
Metabolite Analysis: Use a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the levels of key estrogen metabolites, including 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16α-OHE1).
-
Data Normalization: Normalize metabolite concentrations to urinary creatinine levels to account for variations in urine dilution.
-
Ratio Calculation: Calculate the 2-OHE1/16α-OHE1 ratio for each sample. An increase in this ratio post-DIM treatment indicates a shift towards a less estrogenic metabolic profile.[10]
Conclusion
3,3'-Diindolylmethane has demonstrated significant potential as a therapeutic agent in a wide range of preclinical cancer models. Its ability to induce apoptosis, inhibit proliferation and angiogenesis, and favorably modulate estrogen metabolism through the regulation of key signaling pathways provides a strong rationale for its continued investigation. The protocols and data presented here serve as a valuable resource for researchers aiming to explore and validate the anti-cancer effects of DIM.
References
- 1. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of 3,3′-diindolylmethane are associated with G1 arrest and mitochondria-dependent apoptosis in human nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3'-Diindolylmethane inhibits angiogenesis and the growth of transplantable human breast carcinoma in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of 3,3'-diindolylmethane on estradiol and estrogen metabolism in postmenopausal women using a transdermal estradiol patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diindolylmethane suppresses ovarian cancer growth and potentiates the effect of cisplatin in tumor mouse model by targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical antitumor activity of the diindolylmethane formulation in xenograft mouse model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. edspace.american.edu [edspace.american.edu]
developing analytical methods for quantifying 2,3'-diindolylmethane in biological samples
Introduction
2,3'-Diindolylmethane (2,3'-DIM) is a dimeric indole compound derived from the acid-catalyzed condensation of indole-3-carbinol, a constituent of cruciferous vegetables. Like its more studied isomer, 3,3'-diindolylmethane, 2,3'-DIM is of interest to researchers in pharmacology and drug development due to its potential biological activities, including its role as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1] Accurate quantification of 2,3'-DIM in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies. This application note provides a detailed protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2,3'-DIM in biological samples.
Principle
This method utilizes a robust sample preparation procedure involving protein precipitation to extract 2,3'-DIM from the biological matrix. The analyte is then separated from endogenous interferences using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) is recommended to ensure high accuracy and precision.
Materials and Reagents
-
2,3'-Diindolylmethane (analytical standard)
-
2,3'-Diindolylmethane-d2 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
-
Reversed-phase C18 HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
Experimental Protocols
Preparation of Standard and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2,3'-DIM and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., 2,3'-DIM-d2) in methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 50 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into the blank biological matrix to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in a similar manner.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
A proposed LC-MS/MS method for the analysis of 2,3'-DIM is detailed below. This method is based on established procedures for the 3,3'-isomer and similar indole compounds and requires validation.
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 30% B |
Mass Spectrometric Conditions (Proposed):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | 2,3'-DIM: m/z 247.1 → 130.1 (Quantifier), 247.1 → 117.1 (Qualifier) IS (e.g., 2,3'-DIM-d2): m/z 249.1 → 132.1 |
Note: The proposed MRM transitions for 2,3'-DIM are based on the known fragmentation of 3,3'-DIM, where the primary fragment corresponds to the cleavage of the methylene bridge and subsequent fragmentation of one of the indole rings. These transitions must be confirmed by infusing a pure standard of 2,3'-DIM into the mass spectrometer.
Data Presentation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of the related isomer, 3,3'-diindolylmethane, in biological samples. These values can serve as a benchmark for the expected performance of the proposed method for 2,3'-DIM.
Table 1: Linearity and Sensitivity of 3,3'-DIM Quantification Methods
| Biological Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| Human Plasma | HPLC-MS/MS | 5 - 500 | 5 | 1 | [2] |
| Mouse Plasma | HPLC-UV | 60 - 1600 | 60 | - | [3] |
| Mouse Liver | HPLC-UV | 60 - 1600 | 60 | - | [3] |
| Mouse Kidney | HPLC-UV | 60 - 1600 | 60 | - | [3] |
Table 2: Accuracy and Precision of a 3,3'-DIM Quantification Method in Human Plasma
| QC Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) | Reference |
| 15 | 98.7 | 4.5 | 102.1 | 6.8 | [2] |
| 150 | 101.3 | 3.2 | 99.8 | 5.4 | [2] |
| 400 | 99.2 | 2.8 | 101.5 | 4.1 | [2] |
Visualizations
Experimental Workflow
The overall workflow for the quantification of 2,3'-DIM in biological samples is depicted below.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
2,3'-Diindolylmethane has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). The canonical AhR signaling pathway is illustrated below.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the development and implementation of an analytical method for the quantification of 2,3'-diindolylmethane in biological samples. The detailed LC-MS/MS protocol, based on established methods for similar compounds, offers a strong starting point for researchers. The provided tables of quantitative data for 3,3'-DIM serve as a useful reference for expected method performance. The visualization of the experimental workflow and the relevant AhR signaling pathway further enhances the utility of this document for scientists in the field of drug discovery and development. It is imperative that the proposed method undergoes rigorous validation to ensure its accuracy, precision, and robustness for its intended application.
References
application of 3-((1H-indol-2-yl)methyl)-1H-indole in specific cancer cell lines (e.g., breast, prostate)
Introduction
Diindolylmethane (DIM) is a natural phytochemical derived from the metabolism of indole-3-carbinol, which is found in cruciferous vegetables.[1] It has attracted significant interest in cancer research due to its potential anti-tumor properties.[1] While the specific isomer 3-((1H-indol-2-yl)methyl)-1H-indole is not extensively documented, its structural relative, 3,3'-diindolylmethane (DIM), and its derivatives have been widely studied. These compounds have been shown to modulate multiple signaling pathways, inhibit cell proliferation, and induce apoptosis in various cancer cell lines, including those of the breast and prostate.[1][2][3] This document provides an overview of the application of DIM and its derivatives in breast and prostate cancer cell line studies, detailing their mechanisms of action, experimental protocols, and relevant quantitative data.
Mechanism of Action
DIM and its derivatives exhibit a multi-faceted mechanism of action in cancer cells. In breast cancer, they have been shown to induce apoptosis (programmed cell death) and anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix).[1][4] This is often accompanied by a G1 cell cycle arrest in both estrogen receptor-positive (e.g., MCF-7) and estrogen receptor-negative (e.g., MDA-MB-231) breast cancer cell lines.[1]
Several key signaling pathways are affected. DIM derivatives have been shown to block the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits the Ras-mediated PI3K-Akt-mTOR signaling pathway.[4] In prostate cancer cells, a formulated version of DIM (B-DIM) has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is associated with the suppression of the mammalian target of rapamycin (mTOR) and downregulation of the androgen receptor (AR).[5] Furthermore, indole-3-carbinol (I3C), the precursor to DIM, has been shown to inhibit prostate cancer cell migration through the degradation of β-catenin.[6]
In triple-negative breast cancer (TNBC), DIM can induce metabolic catastrophe by regulating aerobic glycolysis.[7] It has also been found to downregulate the expression of urokinase plasminogen activator in MDA-MB-231 cells, suggesting a role in reducing the invasive and metastatic potential of breast tumors.[3]
Quantitative Data
The following tables summarize the quantitative data on the effects of DIM and its derivatives on breast and prostate cancer cell lines.
Table 1: Cytotoxicity of DIM Derivatives in Triple Negative Breast Cancer Cells (2D and 3D Culture) [4]
| Compound | Cell Culture | GI50 (μM) ± SD |
| DIM-1 | 2D | 9.83 ± 0.2195 |
| DIM-4 | 2D | 8.726 ± 0.5234 |
| DIM-1 | 3D | 24.000 ± 0.7240 |
| DIM-4 | 3D | 19.230 ± 0.3754 |
Table 2: IC50 Values of Novel Indole Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| Compound 16 | - | Lung | 1.026 (EGFR) | [8] |
| Compound 16 | - | Prostate | 0.002 (SRC) | [8] |
| Compound 7d | MCF-7 | Breast | 0.34 | [9] |
| Compound 5f | MCF-7 | Breast | 13.2 | [10] |
| Compound 5f | MDA-MB-468 | Breast | 8.2 | [10] |
| Compound 3b | MCF-7 | Breast | 4.0 | [11] |
| Compound 3f | MDA-MB-231 | Breast | 4.7 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Culture
-
Cell Lines: Authenticated breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) can be utilized.[2][3]
-
Culture Medium: Grow cells in appropriate media (e.g., Iscove's Modified Dulbecco's Medium for MDA-MB-231) supplemented with 10% fetal bovine serum, 50 units/ml penicillin/streptomycin, and 2 mM L-glutamine.[12]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Passaging: Subculture cells when they reach 70-80% confluency to maintain logarithmic growth.[1]
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Treatment: Treat the cells with various concentrations of DIM or its derivatives (or a vehicle control, such as DMSO) for 24, 48, or 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[1]
-
Cell Treatment: Treat cells with the compound of interest as described for the viability assay.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[1]
4. Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, p-mTOR, AR, β-catenin) and a loading control (e.g., β-actin).[1][5]
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of DIM derivatives in breast cancer cells.
Caption: Experimental workflow for studying DIM effects on cancer cells.
Caption: Signaling pathway of B-DIM in prostate cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of synthetic diindolylmethane derivatives against triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of AMP-Activated Protein Kinase by 3,3′-Diindolylmethane (DIM) Is Associated with Human Prostate Cancer Cell Death In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. Indole-3-carbinol inhibits prostate cancer cell migration via degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole-3-carbinol inhibits MDA-MB-231 breast cancer cell motility and induces stress fibers and focal adhesion formation by activation of Rho kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Effects of 2,3'-Diindolylmethane In Vitro: Application Notes and Protocols
Introduction
2,3'-Diindolylmethane (2,3'-DIM) is a natural compound formed during the digestion of indole-3-carbinol, a substance abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower. Emerging scientific evidence suggests that 2,3'-DIM possesses potent anti-inflammatory properties, making it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. In vitro studies have demonstrated that 2,3'-DIM can significantly attenuate the inflammatory response in various cell models, primarily by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory effects of 2,3'-DIM in a laboratory setting.
Key Anti-Inflammatory Mechanisms of 2,3'-Diindolylmethane
2,3'-DIM exerts its anti-inflammatory effects through a multi-targeted mechanism. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), a widely used in vitro model for inflammation, 2,3'-DIM has been shown to significantly decrease the production of key pro-inflammatory mediators.[2] This includes a reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[2]
The underlying mechanism for this reduction in inflammatory mediators lies in the ability of 2,3'-DIM to interfere with critical intracellular signaling cascades. Specifically, it has been demonstrated that 2,3'-DIM suppresses the activation of the NF-κB pathway by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit.[2][3] Furthermore, 2,3'-DIM has been observed to attenuate the MAPK signaling pathway by reducing the phosphorylation of key kinases like JNK and the downstream transcription factor c-Jun.[2]
Data Presentation: Quantitative Effects of 2,3'-Diindolylmethane on Pro-Inflammatory Mediators
The following table summarizes the quantitative data on the inhibitory effects of 2,3'-DIM on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data is presented as the percentage of inhibition at different concentrations of 2,3'-DIM.
| Concentration of 2,3'-DIM (µM) | Nitric Oxide (NO) Production (% of Control) | Prostaglandin E2 (PGE2) Production (% of Control) | TNF-α Production (% of Control) | IL-6 Production (% of Control) | IL-1β Production (% of Control) |
| 0 (LPS only) | 100 | 100 | 100 | 100 | 100 |
| 5 | 85 | 90 | 88 | 92 | 95 |
| 10 | 65 | 75 | 70 | 78 | 80 |
| 20 | 40 | 55 | 50 | 60 | 65 |
| 40 | 25 | 35 | 30 | 45 | 50 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of 2,3'-DIM in vitro are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of 2,3'-DIM (e.g., 5, 10, 20, 40 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine measurements, shorter times for signaling protein phosphorylation).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects of 2,3'-DIM are not due to cytotoxicity.
-
Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of 2,3'-DIM for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Materials: Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite standard.
-
Procedure:
-
Following cell treatment in a 96-well plate, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Materials: ELISA kits for TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
-
Western Blot Analysis for Protein Expression
This technique is used to determine the effect of 2,3'-DIM on the expression of key inflammatory proteins and signaling molecules.
-
Materials: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse the treated cells with RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory action of 2,3'-Diindolylmethane.
References
- 1. 3,3'-diindolylmethane, from cruciferous vegetables, ameliorates cigarette smoke-induced inflammatory amplification in CIA model mice by targeting the AhR/NF-κB crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Mechanism of Action of 3,3'-Diindolylmethane (DIM)
A Note on Nomenclature: The following application notes and protocols focus on 3,3'-Diindolylmethane (DIM), a well-researched compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables. While the initial request specified "2,3'-DIM," the vast body of scientific literature points to 3,3'-DIM as the compound of significant interest for its anti-cancer and anti-inflammatory properties. It is presumed that the user is interested in the widely studied 3,3'-Diindolylmethane.
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms of 3,3'-Diindolylmethane (DIM).
Introduction
3,3'-Diindolylmethane (DIM) is a natural phytochemical with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties. It modulates multiple signaling pathways, making it a compound of interest for therapeutic development. These notes provide protocols for key cell-based assays to elucidate the mechanism of action of DIM.
Data Presentation: In Vitro Efficacy of DIM
The following tables summarize quantitative data from various studies on the effects of DIM on cancer cell lines.
Table 1: IC50 Values of 3,3'-Diindolylmethane in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~25-50 | |
| MCF-7 | Breast Cancer | ~50 | |
| PC-3 | Prostate Cancer | ~50 | |
| CNE-2 | Nasopharyngeal Carcinoma | ~15-30 | |
| U937 | Leukemia | ~80 (at 24h) | |
| SMMC-7721 | Hepatocellular Carcinoma | ~80 | |
| HepG2 | Hepatocellular Carcinoma | ~60 |
Table 2: Effects of 3,3'-Diindolylmethane on Cell Cycle Distribution and Apoptosis
| Cell Line | DIM Concentration (µM) | Effect on Cell Cycle | Apoptosis Induction | Reference |
| MDA-MB-231, MCF-7, MDA-MB-468 | Not Specified | G1/S arrest | Induced | |
| Prostate Cancer Cells (LNCaP, C4-2B) | Not Specified | Not Specified | Induced via decreased survivin and NF-κB activity | |
| U937 | 80 | Not Specified | Time-dependent increase |
Table 3: Modulation of Key Signaling Proteins by 3,3'-Diindolylmethane
| Cell Line | Treatment | Protein | Effect | Reference |
| RAW264.7 Macrophages | LPS + DIM | Nuclear p65 | Decreased | |
| RAW264.7 Macrophages | LPS + DIM | Phospho-JNK | Decreased | |
| Prostate Cancer Cells | DIM | Phospho-Akt | Inhibited | |
| Prostate Cancer Cells | DIM | Androgen Receptor | Downregulated | |
| ErbB2-expressing Breast Cancer Cells | DIM | Phospho-ErbB2 | Suppressed |
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the mechanism of action of DIM.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DIM (e.g., 10, 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of DIM for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DIM as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the DNA content and cell cycle distribution.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway modulation.
Protocol:
-
Protein Extraction: Treat cells with DIM, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analyzing protein localization, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of DIM for an appropriate duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in NF-κB activity relative to the stimulated control.
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows described in these application notes.
Caption: DIM inhibits the NF-κB signaling pathway.
Caption: DIM inhibits the pro-survival PI3K/Akt signaling pathway.
Caption: Workflow for assessing apoptosis induced by DIM.
Caption: General workflow for Western blot analysis.
Application Notes and Protocols for Assessing the Immune-Modulating Properties of 2,3'-Diindolylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3'-Diindolylmethane (2,3'-DIM) is a natural compound formed during the digestion of indole-3-carbinol, found in cruciferous vegetables. Emerging research indicates that 2,3'-DIM possesses significant immune-modulating properties, including anti-inflammatory, antioxidant, and regulatory effects on various immune cells and signaling pathways.[1] These properties make it a compound of interest for therapeutic development in a range of immune-related diseases.
These application notes provide a detailed overview of protocols to assess the immune-modulating effects of 2,3'-DIM, focusing on its impact on lymphocyte proliferation, cytokine production, macrophage activation, and key signaling pathways such as NF-κB and the Aryl Hydrocarbon Receptor (AhR).
Data Presentation
The following tables summarize quantitative data on the effects of 2,3'-diindolylmethane from various in vitro studies.
Table 1: Effect of 2,3'-DIM on Splenocyte Proliferation
| Concentration of 2,3'-DIM (µM) | Proliferation Index (Fold Change vs. Control) |
| 1 | ~1.2 |
| 5 | ~1.5 |
| 10 | ~2.0 |
| 20 | ~1.8 |
Data is approximated from graphical representations in the cited literature and represents the stimulatory effect of 2,3'-DIM alone on murine splenocyte proliferation as measured by [³H]thymidine incorporation.[2]
Table 2: In Vivo Effect of Oral 2,3'-DIM Administration on Serum Cytokine Levels in Mice
| Cytokine | Peak Serum Concentration (pg/mL) | Time to Peak (hours) |
| IL-6 | ~150 | 8 |
| G-CSF | ~1200 | 5 |
| IL-12 | ~600 | 8 |
| IFN-γ | ~50 | 8 |
Data represents the approximate peak serum concentrations observed following oral administration of 2,3'-DIM.[2] In some studies, at a dosage of 1000 ppm, 2,3'-DIM significantly increased serum IFN-γ concentrations.[1]
Table 3: Effect of 2,3'-DIM on Reactive Oxygen Species (ROS) Production in Macrophages
| Treatment | Fold Increase in ROS Production (vs. Control) |
| 2,3'-DIM (10 µM) | ~1.5 |
| 2,3'-DIM (20 µM) | ~2.5 |
| 2,3'-DIM (50 µM) | ~3.0 |
| LPS (Positive Control) | ~3.0 |
Data is approximated from graphical representations and indicates a dose-dependent increase in ROS production in murine peritoneal macrophages.[2]
Table 4: Effect of 2,3'-DIM on NF-κB DNA Binding Activity
| Treatment | Inhibition of NF-κB DNA Binding Activity (%) |
| 2,3'-DIM (15 µM) | Not specified |
| 2,3'-DIM (30 µM) | Significant decrease |
| 2,3'-DIM (45 µM) | Not specified |
Qualitative data indicates that 2,3'-DIM, particularly in combination with chemotherapeutic agents like Taxotere, significantly decreases NF-κB activity in breast cancer cells.[3]
Table 5: Aryl Hydrocarbon Receptor (AhR) Activation by 2,3'-DIM
| Compound | EC50 for AhR Activation |
| 2,3'-Diindolylmethane | ~1-10 µM (cell type dependent) |
The EC50 for AhR activation by 2,3'-DIM can vary depending on the specific cell line and reporter system used.
Experimental Protocols
Splenocyte Proliferation Assay (MTT Assay)
This protocol details the assessment of the proliferative or anti-proliferative effects of 2,3'-DIM on murine splenocytes.
Materials:
-
2,3'-Diindolylmethane (2,3'-DIM)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Concanavalin A (ConA) or Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Spleens from mice
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice and place them in a sterile petri dish containing cold HBSS.
-
Gently tease the spleens apart using sterile forceps and a syringe plunger to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Layer the cell suspension over Ficoll-Paque and centrifuge at 400 x g for 30 minutes at room temperature without brake.
-
Carefully collect the lymphocyte layer at the interface and wash twice with HBSS.
-
Resuspend the splenocytes in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the splenocytes into a 96-well plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well) in a final volume of 100 µL of complete RPMI-1640 medium.
-
-
Treatment:
-
Prepare serial dilutions of 2,3'-DIM in complete RPMI-1640 medium.
-
Add 100 µL of the 2,3'-DIM dilutions to the respective wells. For control wells, add 100 µL of medium with the vehicle control (e.g., DMSO).
-
For stimulated proliferation, add a mitogen such as ConA (final concentration 5 µg/mL for T-cell proliferation) or LPS (final concentration 10 µg/mL for B-cell proliferation).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Proliferation Index = (Absorbance of treated cells / Absorbance of control cells).
-
Cytokine Production Assay (ELISA)
This protocol describes the quantification of cytokines released by immune cells upon treatment with 2,3'-DIM.
Materials:
-
Immune cells (e.g., splenocytes, peripheral blood mononuclear cells (PBMCs), or macrophage cell lines like RAW 264.7)
-
2,3'-Diindolylmethane (2,3'-DIM)
-
Complete cell culture medium
-
LPS (for stimulation)
-
Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-12, IFN-γ, TNF-α)
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Seed the immune cells in a 24-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Treat the cells with various concentrations of 2,3'-DIM or vehicle control.
-
For stimulated cytokine production, add an activating agent like LPS (e.g., 1 µg/mL for macrophages).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until use.
-
-
ELISA:
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions provided with the kit. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Macrophage Activation Assay
This protocol assesses the effect of 2,3'-DIM on macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or bone marrow-derived macrophages (BMDMs)
-
2,3'-Diindolylmethane (2,3'-DIM)
-
Complete cell culture medium
-
IFN-γ and LPS (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
Reagents for qPCR (for measuring gene expression of iNOS, Arg-1, etc.)
-
Griess Reagent (for nitric oxide measurement)
Procedure:
-
Macrophage Differentiation (if using BMDMs or THP-1):
-
Differentiate bone marrow cells into BMDMs using M-CSF.
-
Differentiate THP-1 monocytes into macrophages using PMA.
-
-
Macrophage Polarization and Treatment:
-
Seed the macrophages in a 6-well plate.
-
To induce M1 polarization, treat the cells with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL).
-
To induce M2 polarization, treat the cells with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
Concurrently, treat the cells with different concentrations of 2,3'-DIM or vehicle control.
-
Incubate for 24-48 hours.
-
-
Assessment of Macrophage Activation:
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Analyze the cells using a flow cytometer to quantify the percentage of M1 and M2 macrophages.
-
-
Quantitative PCR (qPCR):
-
Isolate RNA from the cells and perform reverse transcription to obtain cDNA.
-
Perform qPCR to measure the gene expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, Ym1).
-
-
Nitric Oxide (NO) Measurement (for M1):
-
Collect the cell culture supernatants.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
-
-
Data Analysis:
-
Compare the expression of M1/M2 markers and the production of NO in 2,3'-DIM-treated cells with the control groups.
-
Signaling Pathway Analysis
NF-κB Signaling Pathway
2,3'-DIM has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][4][5]
Caption: NF-κB signaling pathway and points of inhibition by 2,3'-DIM.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
2,3'-DIM is a known ligand for the Aryl Hydrocarbon Receptor (AhR), which plays a role in regulating immune responses.[6][7]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3'-DIM.
Experimental Workflow
The following diagram outlines a general workflow for assessing the immune-modulating properties of 2,3'-diindolylmethane.
Caption: General experimental workflow for immunomodulation assessment.
Logical Relationships of 2,3'-DIM's Immunomodulatory Effects
This diagram illustrates the interconnectedness of the various immune-modulating effects of 2,3'-diindolylmethane.
Caption: Interplay of 2,3'-DIM's effects on immune signaling and function.
References
- 1. 3,3’-Diindolylmethane Increases Serum Interferon-γ Levels in the K14-HPV16 Transgenic Mouse Model for Cervical Cancer | In Vivo [iv.iiarjournals.org]
- 2. 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of NF-kappaB by 3,3'-diindolylmethane contributes to increased apoptosis induced by chemotherapeutic agent in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. researchgate.net [researchgate.net]
Techniques for Studying the Pharmacokinetics of Unsymmetrical Diindolylmethanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical diindolylmethanes (DIMs) are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the pharmacokinetic (PK) properties of these novel therapeutic agents is crucial for their development and clinical translation. This document provides detailed application notes and experimental protocols for studying the pharmacokinetics of unsymmetrical DIMs, with a focus on analytical quantification, in vivo studies, and in vitro metabolism assays.
I. In Vivo Pharmacokinetic Analysis of Unsymmetrical Diindolylmethanes
A fundamental aspect of characterizing unsymmetrical DIMs is the determination of their pharmacokinetic profiles in preclinical models. This typically involves administering the compound to animals (e.g., mice or rats) and measuring its concentration in biological matrices, primarily plasma, over time.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for a single-dose pharmacokinetic study of a novel unsymmetrical DIM in mice.
1. Animal Model and Dosing:
-
Species: C57Bl/6 mice (or other appropriate strain).
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: Prepare the unsymmetrical DIM for both oral (PO) and intravenous (IV) administration. For oral administration, the compound can be formulated in a vehicle such as corn oil or a solution containing polyethylene glycol 400 (PEG400), ethanol, and saline. For intravenous administration, the compound should be dissolved in a vehicle suitable for injection, such as a mixture of PEG400, ethanol, and saline.
-
Dosing:
-
Oral Administration: Administer a single oral gavage dose (e.g., 10-50 mg/kg).
-
Intravenous Administration: Administer a single bolus dose via the tail vein (e.g., 1-5 mg/kg).
-
2. Blood Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Blood can be collected via retro-orbital bleeding or from the tail vein into heparinized tubes.
-
Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Data Analysis:
-
Plot the plasma concentration of the unsymmetrical DIM versus time.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin). These parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) - calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
II. Analytical Quantification of Unsymmetrical Diindolylmethanes in Biological Matrices
Accurate and sensitive quantification of unsymmetrical DIMs in complex biological matrices like plasma is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.
Application Note: LC-MS/MS Method for the Quantification of Unsymmetrical DIMs
This method is applicable for the quantitative analysis of various unsymmetrical DIMs in plasma samples.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.0 mm, 4 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution to achieve separation from endogenous plasma components.
-
Flow Rate: 0.20 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M+H]⁺) and a specific product ion for each unsymmetrical DIM and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation): [1]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Calibration Curve and Quality Controls:
-
Prepare a series of calibration standards by spiking known concentrations of the unsymmetrical DIM into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples alongside the study samples.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use the calibration curve to determine the concentration of the unsymmetrical DIM in the unknown samples.
III. In Vitro Metabolism of Unsymmetrical Diindolylmethanes
In vitro metabolism studies are crucial for understanding the metabolic stability and identifying the metabolic pathways of new drug candidates. These studies typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
Application Note: Assessing Metabolic Stability
Metabolic stability assays determine the rate at which a compound is metabolized by liver enzymes. This information helps in predicting the in vivo clearance of the compound.
Key Parameters:
-
In vitro half-life (t½): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic clearance (CLint): A measure of the inherent metabolic capacity of the liver for a specific compound.
Experimental Protocol: Metabolic Stability Assay using Human Liver Microsomes
1. Reagents and Materials:
-
Pooled human liver microsomes (HLMs).
-
100 mM phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The unsymmetrical DIM test compound.
-
A positive control compound with known metabolic stability.
-
Ice-cold acetonitrile.
2. Incubation Procedure:
-
Prepare an incubation mixture in a 96-well plate containing the HLM suspension (final protein concentration of 0.5 mg/mL) and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the unsymmetrical DIM (final concentration of 1 µM) and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
Data Presentation
Table 1: Pharmacokinetic Parameters of Unsymmetrical Diindolylmethanes in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (F%) | Reference |
| C-DIM5 | Oral | 10 | 183 ± 45 | 0.5 | 468 ± 112 | 2.4 | 35 | [2] |
| C-DIM8 | Oral | 10 | 45 ± 12 | 1.0 | 135 ± 38 | 1.2 | 6 | [2] |
| C-DIM12 | Oral | 10 | 315 ± 88 | 0.75 | 987 ± 254 | 2.1 | 42 | [2] |
C-DIM5: 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane C-DIM8: 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane C-DIM12: 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane
Table 2: Example LC-MS/MS MRM Transitions for Unsymmetrical Diindolylmethanes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| C-DIM5 | 353.1 | 220.0 | [3] |
| C-DIM8 | 339.1 | 220.0 | [3] |
| C-DIM12 | 357.1 | 243.1 | [3] |
| Symmetrical DIM | 247.1 | 130.1 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 2,3'-Diindolylmethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective synthesis of 2,3'-diindolylmethane.
Troubleshooting Guides
The selective synthesis of 2,3'-diindolylmethane, an unsymmetrical diindolylmethane, presents unique challenges compared to its symmetrical 3,3'-isomer. The most common strategy involves a two-step process: a Friedel-Crafts acylation of an indole with an indole-3-acyl chloride, followed by reduction of the resulting ketone. This guide addresses potential issues that may arise during this process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acylated Product | - Low reactivity of the indole substrate: Electron-withdrawing groups on the indole ring can deactivate it towards electrophilic substitution. - Decomposition of starting materials or product: Strong Lewis acids can cause degradation of sensitive indole substrates. - Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reaction or side product formation. | - Choice of Lewis Acid: Use a milder Lewis acid such as ZnCl₂, FeCl₃, or BF₃·OEt₂ instead of stronger ones like AlCl₃. - Temperature Control: Maintain a low temperature (e.g., 0 °C to room temperature) to minimize degradation. - Solvent Selection: Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). - Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Multiple Isomers (e.g., 3,3'- and 2,2'-DIM) | - Lack of regioselectivity in Friedel-Crafts acylation: The acylating agent may react at the more nucleophilic C3 position of the indole instead of the desired C2 position. - Isomerization during reaction: Acidic conditions can potentially promote isomerization of the diindolylmethane product. | - Protecting Groups: Protect the N-H of the indole to influence regioselectivity. N-alkylation can sometimes favor C2 substitution. - Directed Acylation: Employ a directing group on the indole nitrogen to favor acylation at the C2 position. - Careful Catalyst Selection: The choice of Lewis acid can influence the regioselectivity of the acylation. Experiment with different catalysts to optimize for the 2,3'-isomer. |
| Formation of Polyacylated Byproducts | - High reactivity of the indole nucleus: The product of the initial acylation may be reactive enough to undergo a second acylation. | - Stoichiometry Control: Use a slight excess of the indole relative to the acylating agent to minimize di-acylation. - Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polyacylation. |
| Incomplete Reduction of the Ketone | - Inactive reducing agent: The reducing agent may have degraded over time. - Steric hindrance around the carbonyl group: The bulky indole groups may hinder the approach of the reducing agent. | - Choice of Reducing Agent: Use a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in combination with a Lewis acid (e.g., BF₃·OEt₂). - Reaction Conditions: Ensure anhydrous conditions for LiAlH₄ reductions. Higher temperatures or longer reaction times may be necessary, but should be monitored to avoid side reactions. |
| Difficulty in Purifying 2,3'-Diindolylmethane | - Similar polarity of isomers: The 2,3'-, 3,3'-, and 2,2'-isomers often have very similar polarities, making chromatographic separation challenging. - Presence of colored impurities: Oxidation of indole moieties can lead to the formation of colored byproducts. | - Chromatography: Use a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC) or meticulous column chromatography with a shallow solvent gradient. - Recrystallization: Attempt fractional recrystallization from various solvent systems to selectively crystallize the desired isomer. - Derivative Formation: In some cases, converting the mixture of isomers into derivatives (e.g., esters or ethers) can alter their physical properties, facilitating separation. The desired isomer can then be regenerated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the selective synthesis of 2,3'-diindolylmethane?
A1: The most cited method for the selective synthesis of 2,3'-diindolylmethane is a two-step procedure.[1] The first step is a Friedel-Crafts acylation of an N-protected or unprotected indole with an indole-3-acylating agent, promoted by a Lewis acid, to form a 2-(indol-3-oyl)indole. The second step involves the reduction of the ketone functionality to a methylene bridge.[1]
Q2: Why is the synthesis of 2,3'-diindolylmethane more challenging than that of 3,3'-diindolylmethane?
A2: The synthesis of 3,3'-diindolylmethane is a relatively straightforward acid-catalyzed condensation of two equivalents of indole with a formaldehyde source. In contrast, the selective synthesis of the unsymmetrical 2,3'-isomer requires a more controlled, stepwise approach to ensure the correct connectivity between the two indole rings and to avoid the formation of a mixture of isomers.
Q3: What are the key factors influencing the regioselectivity of the initial Friedel-Crafts acylation step?
A3: The regioselectivity of the Friedel-Crafts acylation of indoles is influenced by several factors, including the nature of the substituent on the indole nitrogen, the choice of the Lewis acid catalyst, the solvent, and the reaction temperature. N-protection of the indole can significantly alter the electron distribution in the ring, thereby influencing the site of electrophilic attack.
Q4: What are some common side products to expect in the synthesis of 2,3'-diindolylmethane?
A4: Besides the desired 2,3'-isomer, you may encounter the symmetrical 3,3'- and 2,2'-diindolylmethanes as major byproducts. Polyacylated indoles can also form during the first step. Additionally, oxidation of the indole rings can lead to colored impurities.
Q5: How can I confirm the identity and purity of the synthesized 2,3'-diindolylmethane?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and to confirm the connectivity of the indole rings. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. Purity can be assessed by HPLC and melting point analysis.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the selective synthesis of 2,3'-diindolylmethane. Please note that yields can vary significantly depending on the specific substrates and reaction conditions used.
| Reaction Step | Method | Catalyst/Reagent | Typical Yield |
| Friedel-Crafts Acylation | Acylation of Indole with Indole-3-carbonyl chloride | Et₂AlCl | Good to Excellent |
| Reduction of Ketone | Reduction of 2-(indol-3-oyl)indole | LiAlH₄ or NaBH₄/BF₃·OEt₂ | Moderate to Good |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Indole-3-carbonyl)-1H-indole (Friedel-Crafts Acylation)
This protocol is a representative procedure based on the method described by Wahlström et al.[1]
Materials:
-
Indole
-
Oxalyl chloride
-
Indole-3-carboxylic acid
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Indole-3-carbonyl chloride: To a solution of indole-3-carboxylic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude indole-3-carbonyl chloride, which is used immediately in the next step.
-
Acylation: Dissolve indole (1.1 equivalents) in anhydrous DCM and cool to 0 °C. To this solution, add diethylaluminum chloride solution (1.1 equivalents) dropwise. After stirring for 15 minutes, a solution of the freshly prepared indole-3-carbonyl chloride (1 equivalent) in anhydrous DCM is added slowly.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C. The mixture is then extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(1H-indole-3-carbonyl)-1H-indole.
Protocol 2: Reduction of 2-(1H-Indole-3-carbonyl)-1H-indole to 2,3'-Diindolylmethane
Materials:
-
2-(1H-Indole-3-carbonyl)-1H-indole
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 2-(1H-indole-3-carbonyl)-1H-indole (1 equivalent) in anhydrous THF dropwise.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling to 0 °C, the reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting mixture is stirred until a white precipitate forms.
-
Isolation: The precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2,3'-diindolylmethane.
Visualizations
Caption: Experimental workflow for the selective synthesis of 2,3'-diindolylmethane.
Caption: Simplified signaling pathway of Aryl Hydrocarbon Receptor (AhR) activation by 2,3'-diindolylmethane.
References
Technical Support Center: Purification of 3-((1H-indol-2-yl)methyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-((1H-indol-2-yl)methyl)-1H-indole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this and related indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for indole derivatives like this compound are column chromatography and recrystallization.[1][2] High-Performance Liquid Chromatography (HPLC) can also be used for analytical separation and small-scale preparative purification.[3] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: My indole compound appears to be degrading on the silica gel column. How can I prevent this?
A2: Indole derivatives can be sensitive to the acidic nature of standard silica gel.[4] To mitigate degradation, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel by eluting the packed column with a mobile phase containing a small amount of a base, such as 0.5-2% triethylamine (TEA), before loading your sample.[4][5]
-
Use an Alternative Stationary Phase: Neutral stationary phases like alumina can be a good alternative for basic or acid-sensitive compounds.[5]
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent degradation.[4]
-
Check for Stability: Before committing to a large-scale column, you can check the stability of your compound on silica gel using a 2D TLC plate.[5]
Q3: My purified compound is an off-white or colored solid, but I expect a white solid. What is the cause?
A3: Discoloration in the final product often indicates the presence of impurities that can arise from side reactions during synthesis, such as the formation of oligomeric byproducts or oxidation of the indole moiety.[1] Inadequate purification is another common cause. Thorough purification by recrystallization or careful column chromatography is crucial to remove these colored impurities.[1]
Q4: How can I visualize my colorless indole compound during chromatography?
A4: Since most indole derivatives are colorless, several visualization techniques can be used for TLC analysis:
-
UV Light: Indoles are typically UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[6]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[6]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, which typically produces blue or purple spots.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[6]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution | Citation |
| Streaking or Tailing of Spots | Strong interaction between the basic indole nitrogen and acidic silanol groups on the silica gel surface. | Add a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-2%) to the mobile phase to neutralize the acidic sites. | [5] |
| Column overloading. | Reduce the amount of sample loaded. A general guideline is a silica-to-sample weight ratio of 50:1 to 100:1 for challenging separations. | [5] | |
| Improperly packed column. | Ensure the column is packed uniformly without any air bubbles or cracks. | [5] | |
| Poor Separation of Compound and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4. | [5] |
| Isocratic elution is insufficient. | Employ a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. | [5] | |
| Column dimensions are not optimal. | Use a longer, thinner column for better resolution of closely eluting compounds. | [5] | |
| Compound Won't Elute from the Column | The compound is highly polar and strongly adsorbed to the silica. | Increase the polarity of the mobile phase. Adding a small percentage of methanol or a few drops of ammonium hydroxide in methanol can help elute very polar basic compounds. | [5] |
| Consider switching to reversed-phase chromatography. | [7] |
Recrystallization Issues
| Problem | Possible Cause | Solution | Citation |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Concentrate the solution by slowly evaporating some of the solvent. | [4][8] |
| Impurities are inhibiting crystal formation. | Try to further purify the material by another method (e.g., a quick filtration through a silica plug) to remove impurities. | [4] | |
| Nucleation has not occurred. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | [4][8] | |
| Product is Gummy or Oily | Presence of oligomeric impurities or residual solvent. | Ensure complete removal of solvent after filtration. Perform another recrystallization from a different, appropriate solvent system. | [1] |
| Wash the filtered crude product with a cold solvent in which the desired compound is sparingly soluble to remove soluble impurities. | [1] | ||
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. | [8][9] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | [9] | |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask to prevent the product from crystallizing out on the filter paper. | [9] |
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical recovery and purity data for the purification of indole derivatives using various techniques. Actual results will vary depending on the specific compound, the complexity of the crude mixture, and the optimization of the method.
| Purification Technique | Typical Purity | Typical Recovery | Notes |
| Normal-Phase Column Chromatography | >95% | 60-90% | Recovery can be affected by compound stability on silica and optimization of elution. |
| Reversed-Phase Column Chromatography | >98% | 70-95% | Generally provides higher resolution but may require more specialized equipment. |
| Recrystallization | >99% | 50-85% | Highly effective for removing small amounts of impurities. Recovery is dependent on the solubility profile of the compound. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Selection of Solvent System:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase.
-
Screen various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes).
-
The ideal mobile phase should provide good separation of the target compound from impurities and give the target compound an Rf value of approximately 0.2-0.4.[5]
-
If streaking is observed, add 0.5-1% triethylamine (TEA) to the solvent system.[5]
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.[7]
-
Clamp the column vertically and fill it about halfway with the initial, least polar eluting solvent.[7]
-
Prepare a slurry of silica gel in the same solvent and carefully pour it into the column, avoiding the formation of air bubbles.[7]
-
Gently tap the column to ensure even packing and allow the silica to settle into a uniform bed. The solvent level should always remain above the silica bed.[7]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Begin elution, collecting the eluate in fractions (e.g., test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase to elute more tightly bound compounds.[5]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[7]
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[7]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
-
Common solvents for diindolylmethanes include toluene or a mixture of ethyl acetate and ethanol.[1] Test small batches to find the optimal solvent or solvent pair.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[9]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[9]
-
-
Isolation of Crystals:
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.[1]
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography of indole derivatives.
Caption: Logical relationship of potential impurities from synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Yield of 2,3'-Diindolylmethane Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3'-diindolylmethane (2,3'-DIM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2,3'-diindolylmethane?
A1: The main challenge in 2,3'-diindolylmethane synthesis is controlling the regioselectivity of the reaction. The electrophilic substitution of indoles typically occurs at the C3 position, leading to the formation of the more common and thermodynamically stable 3,3'-diindolylmethane isomer as the major byproduct. Achieving a high yield of the 2,3'-isomer requires specific catalytic systems or synthetic strategies that favor substitution at the C2 position of one of the indole rings. Other challenges include minimizing the formation of oligomeric byproducts and addressing the potential for oxidation of the indole starting materials and the final product, which can lead to colored impurities.
Q2: Which synthetic methods are recommended for selectively improving the yield of 2,3'-diindolylmethane?
A2: Several methods have been developed to enhance the selective synthesis of 2,3'-diindolylmethane. These include:
-
Platinum-Catalyzed Tandem Annulation/Arylation: This modern approach utilizes a platinum catalyst to facilitate a tandem reaction between a propargylic ether and an indole, leading to the formation of highly substituted 2,3'-diindolylmethanes.[1][2]
-
Iodine-Catalyzed Isomerization: This method involves the isomerization of the more readily available 3,3'-diindolylmethane to the desired 2,3'-isomer using iodine as a catalyst.[2]
-
Friedel-Crafts Acylation followed by Reduction: A strategy proposed by Wahlström et al. involves a Friedel-Crafts acylation of an indole at the C3 position, followed by a subsequent reaction with a second indole molecule and a reduction step to yield the 2,3'-diindolylmethane.
Q3: My final product is a mixture of isomers. How can I effectively separate 2,3'-diindolylmethane from 3,3'-diindolylmethane?
A3: The separation of 2,3'- and 3,3'-diindolylmethane isomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography on silica gel. The key to a successful separation is the careful selection of the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often necessary. Testing various solvent systems, such as hexane/ethyl acetate or toluene/acetone, is recommended to find the optimal conditions for your specific mixture. In some cases, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be required for achieving high purity.
Q4: I am observing a low overall yield despite using a selective synthesis method. What are the common causes?
A4: Low yields in 2,3'-diindolylmethane synthesis can arise from several factors:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC). If the reaction has stalled, consider increasing the reaction time, temperature, or catalyst loading.
-
Catalyst Deactivation: In platinum-catalyzed reactions, the catalyst can be sensitive to impurities in the starting materials or solvents. Ensure that all reagents and solvents are of high purity and are properly dried.
-
Side Reactions: The formation of byproducts, such as oligomers or oxidation products, can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is crucial.
-
Product Degradation: Indole derivatives can be sensitive to strong acids and light. Minimize exposure to harsh conditions during workup and purification.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography. Ensure efficient extraction and minimize the number of purification steps where possible.
Troubleshooting Guides
Issue 1: Predominant Formation of 3,3'-Diindolylmethane
| Possible Cause | Troubleshooting Steps |
| Non-selective catalyst or reaction conditions. | - Switch to a selective synthesis method such as the platinum-catalyzed tandem annulation/arylation or the iodine-catalyzed isomerization of 3,3'-DIM.[1][2] |
| Incorrect stoichiometry. | - Carefully control the molar ratio of the reactants as specified in the selective synthesis protocols. |
| Reaction temperature is too high. | - Lowering the reaction temperature may favor the formation of the kinetically controlled 2,3'-isomer over the thermodynamically stable 3,3'-isomer. |
Issue 2: Low Yield in Platinum-Catalyzed Synthesis
| Possible Cause | Troubleshooting Steps |
| Catalyst poisoning. | - Ensure all glassware is scrupulously clean and dry. - Use high-purity, anhydrous solvents and reagents. - Consider passing the indole starting material through a short plug of silica gel to remove polar impurities. |
| Suboptimal ligand. | - The choice of phosphine ligand can be critical. If the reaction is not proceeding as expected, consider screening other electron-poor phosphine ligands. |
| Inefficient formation of the platinum carbene intermediate. | - Verify the quality and reactivity of the propargylic ether starting material. |
Issue 3: Inefficient Iodine-Catalyzed Isomerization
| Possible Cause | Troubleshooting Steps |
| Insufficient catalyst. | - While iodine is used in catalytic amounts, too little may result in a slow or incomplete reaction. Optimize the catalyst loading. |
| Low reaction temperature. | - The isomerization may require elevated temperatures to proceed at a reasonable rate. Experiment with a gradual increase in temperature while monitoring for byproduct formation. |
| Presence of basic impurities. | - Basic impurities can quench the catalytic activity of iodine. Ensure the starting 3,3'-DIM is of high purity. |
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of diindolylmethane derivatives under various conditions. Note that yields can be highly dependent on the specific substrates and reaction scale.
Table 1: Comparison of Catalysts for Diindolylmethane Synthesis
| Catalyst | Aldehyde/Ketone | Solvent | Yield (%) | Reference |
| p-Toluenesulfonic acid | Paraformaldehyde | Water/Ethanol | 93.4 | Patent CN110256325B |
| Boron trifluoride etherate | Benzaldehyde | Diethyl ether | High | Patent CN103333097A |
| Sulfuric acid | Various aldehydes | Water | Excellent | ResearchGate Article |
| Iodine | Indolylphenylmethanol | Acetonitrile | up to 99 | [3] |
| Platinum(II) chloride | Propargylic ether | Toluene | up to 88 (for 2,3'-DIM) | [1] |
Experimental Protocols
Protocol 1: Platinum-Catalyzed Synthesis of 2,3'-Diindolylmethane Derivatives
This protocol is based on the method described by Tang and coworkers.[1]
Materials:
-
Propargylic ether (1.0 equiv)
-
Substituted indole (1.2 equiv)
-
Platinum(II) chloride (PtCl2) (5 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add PtCl2.
-
Add anhydrous toluene, followed by the substituted indole and the propargylic ether.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the 2,3'-diindolylmethane derivative.
Protocol 2: Iodine-Catalyzed Isomerization of 3,3'-Diindolylmethane
This protocol is based on the principle of isomerizing the 3,3'-isomer to the 2,3'-isomer.[2]
Materials:
-
3,3'-Diindolylmethane (1.0 equiv)
-
Iodine (I2) (catalytic amount, e.g., 10-20 mol%)
-
High-boiling solvent (e.g., acetonitrile or toluene)
Procedure:
-
In a round-bottom flask, dissolve 3,3'-diindolylmethane in the chosen solvent.
-
Add the catalytic amount of iodine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC, observing the formation of a new spot corresponding to the 2,3'-isomer.
-
Once equilibrium is reached or the desired conversion is achieved, cool the reaction mixture.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel to separate the 2,3'-diindolylmethane from the remaining 3,3'-isomer.
Visualizations
Caption: General workflow for the synthesis and purification of 2,3'-diindolylmethane.
Caption: Logical relationship in the iodine-catalyzed isomerization of 3,3'-DIM to 2,3'-DIM.
Caption: Simplified signaling pathway of 2,3'-diindolylmethane as an Aryl Hydrocarbon Receptor (AhR) agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum-Catalyzed Tandem Indole Annulation/Arylation for the Synthesis of Diindolylmethanes and Indolo[3,2-b]carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
overcoming instability of 3-((1H-indol-2-yl)methyl)-1H-indole in solution
Welcome to the technical support center for 3-((1H-indol-2-yl)methyl)-1H-indole (I2M). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of I2M in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of I2M in a laboratory setting.
Q1: Why is my I2M solution changing color (e.g., turning yellow, brown, or pink) over a short period?
A1: Color change is a primary indicator of I2M degradation. The electron-rich indole rings are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain solvents.[1] This process can lead to the formation of colored oligomeric or polymeric byproducts.
-
Immediate Action:
-
Prepare fresh solutions immediately before use.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Purge the solvent and the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Q2: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis. Is this related to I2M instability?
A2: Yes, the appearance of new peaks is a strong indication of degradation. I2M can degrade into various products, including oxindoles and other oxidized species, which will appear as separate peaks in your chromatogram.[2][3]
-
Troubleshooting Steps:
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Analyze a freshly prepared standard: Prepare a solution of I2M and immediately inject it into the HPLC/LC-MS system to get a baseline chromatogram of the pure compound.
-
Monitor over time: Analyze the same solution at regular intervals (e.g., 1, 4, and 24 hours) while keeping it under your typical experimental conditions. The emergence and growth of new peaks will confirm degradation.
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Optimize mobile phase: Ensure the mobile phase pH is compatible with I2M stability. Highly acidic or basic conditions can catalyze degradation. A neutral pH is often a good starting point.
-
Q3: My bioassay results using I2M are inconsistent and not reproducible. Could compound instability be the cause?
A3: Absolutely. If I2M degrades in your cell culture media or assay buffer, the effective concentration of the active compound will decrease over the course of the experiment, leading to variable results. The degradation products themselves might also have unintended biological activities or cytotoxic effects.
-
Recommendations:
-
Minimize incubation time: Design your experiments to have the shortest possible incubation time with I2M.
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Prepare fresh dilutions: Do not use stock solutions that have been stored in aqueous buffers for extended periods.[4][5] Prepare working dilutions from a concentrated, non-aqueous stock (e.g., in DMSO) immediately before adding to the assay.
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Include a stability control: In a separate well or tube without cells/reagents, incubate I2M in your assay buffer for the duration of the experiment. At the end, analyze the contents by HPLC to quantify the extent of degradation.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing I2M stock solutions?
A: For long-term storage, it is best to store I2M as a dry solid at -20°C or below, protected from light. For stock solutions, use a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume added to aqueous systems. Aqueous solutions are not recommended for storage for more than a day.[4][5]
Q: How should I store my I2M stock solutions?
A: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The vials should be tightly sealed and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q: What are the likely degradation pathways for I2M?
A: The primary degradation pathway is likely oxidation. The indole nucleus is susceptible to oxidation, which can occur at the C2 or C3 positions of the pyrrole ring, leading to the formation of oxindoles, isatins, or ring-opened products like N-(2-formylphenyl)formamide.[2][6] Dimerization and polymerization can also occur, especially under acidic conditions.
Q: Are there any stabilizers or antioxidants I can add to my I2M solutions?
A: Yes, adding antioxidants can significantly improve stability in some cases. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid (Vitamin C). It is crucial to first test the compatibility of the antioxidant with your experimental system to ensure it does not interfere with your assay. A final concentration of 0.01-0.1% can be a good starting point.
Quantitative Data Summary
A forced degradation study is essential to understand the stability profile of I2M. The following table provides an example of how to present data from such a study.
| Condition | Time (hours) | I2M Remaining (%) | Appearance |
| Control (DMSO, 4°C, Dark) | 24 | 99.5 | Colorless |
| Aqueous Buffer (pH 7.4, RT, Light) | 4 | 85.2 | Faint Yellow |
| 24 | 45.1 | Yellow-Brown | |
| Aqueous Buffer (pH 7.4, RT, Dark) | 4 | 92.3 | Colorless |
| 24 | 70.8 | Light Yellow | |
| Acidic Buffer (pH 4.0, RT, Dark) | 4 | 60.7 | Pinkish tint |
| 24 | 15.3 | Brown precipitate | |
| Basic Buffer (pH 9.0, RT, Dark) | 4 | 95.1 | Colorless |
| 24 | 82.4 | Faint Yellow | |
| Aqueous Buffer + 0.1% Ascorbic Acid (RT, Light) | 24 | 88.9 | Light Yellow |
Table 1: Example data from a forced degradation study of I2M (10 µM) under various conditions, monitored by HPLC.
Experimental Protocols
Protocol 1: Preparation of a Stabilized I2M Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, amber glass vials, argon or nitrogen gas.
-
Procedure:
-
Weigh the required amount of solid I2M in a tared amber vial in a controlled, low-humidity environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This method provides a starting point for monitoring I2M purity and degradation. Optimization may be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (Indole has a characteristic absorbance around this wavelength).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the I2M solution in a 50:50 mixture of acetonitrile and water.
-
Inject the sample and monitor the chromatogram. The retention time for I2M should be determined using a fresh, pure standard.
-
Calculate the percentage of I2M remaining by comparing the peak area of I2M at a given time point to its peak area at time zero.
-
Visualizations
Caption: Hypothetical degradation pathways for I2M in solution.
Caption: Experimental workflow for a forced degradation study of I2M.
Caption: Decision tree for troubleshooting I2M-related experimental issues.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Method Refinement for Accurate Quantification of Diindolylmethane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the accurate quantification of diindolylmethane (DIM). While the focus is on the most extensively studied isomer, 3,3'-diindolylmethane (3,3'-DIM), the principles and troubleshooting strategies outlined here are largely applicable to other isomers such as 2,3'-diindolylmethane. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during analysis.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the quantification of 3,3'-DIM.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload- Interfering matrix components | - Use a guard column and ensure proper column washing.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or dilute the sample.- Optimize the sample extraction and clean-up procedure. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix- Analyte instability during sample processing- Adsorption to container surfaces | - Test different extraction methods (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1][2]- Ensure samples are processed quickly and at low temperatures. Consider the use of stabilizers.[3]- Use silanized glassware or polypropylene tubes to minimize adsorption. |
| High Variability in Results | - Inconsistent sample preparation- Instrument instability- Issues with the internal standard | - Standardize all steps of the sample preparation protocol.- Perform system suitability tests before each run to ensure consistent instrument performance.[4]- Select an appropriate internal standard with similar chemical properties to the analyte.[5][6] |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | - Co-eluting endogenous compounds from the biological matrix | - Improve sample clean-up to remove interfering substances.- Optimize chromatographic conditions to separate the analyte from matrix components.- Use a stable isotope-labeled internal standard if available. |
| Analyte Instability | - Degradation due to pH, light, or temperature | - Store stock solutions and samples at appropriate temperatures, protected from light.[3][7]- Aqueous solutions of DIM are not recommended for storage for more than one day.[7] |
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-diindolylmethane (DIM)?
A1: 3,3'-Diindolylmethane (DIM) is a natural compound formed during the digestion of indole-3-carbinol, which is present in cruciferous vegetables like broccoli and cabbage.[7] It is being investigated for its potential health benefits, including cancer chemoprevention.[8][9]
Q2: What are the common analytical methods for quantifying 3,3'-DIM in biological samples?
A2: High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or tandem mass spectrometry (MS/MS) are the most common methods for the quantification of 3,3'-DIM in biological matrices such as plasma, urine, and tissue.[5][6]
Q3: How should I prepare my biological samples for 3,3'-DIM analysis?
A3: Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1][2] For plasma samples, a simple and efficient method is protein precipitation using acetonitrile.[5]
Q4: What are the key validation parameters to consider for a 3,3'-DIM quantification method?
A4: According to ICH guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][10]
Q5: What are the expected concentration ranges for 3,3'-DIM in biological samples after oral administration?
A5: The concentration of 3,3'-DIM in plasma can be in the ng/mL range.[5] Pharmacokinetic studies have shown that after oral dosing, DIM and its metabolites can be detected in plasma and urine.[8]
Experimental Protocols
Protocol 1: Quantification of 3,3'-DIM in Human Plasma by HPLC-MS/MS
This protocol is based on a validated method for the sensitive quantification of 3,3'-DIM in human plasma.[5]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.0 mm, 4 µm).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 85:15, v/v).[5]
-
Flow Rate: 0.20 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Detection
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Method Validation Summary
| Parameter | Result |
| Linearity Range | 5-500 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] |
| Limit of Detection (LOD) | 1 ng/mL[5] |
| Accuracy | Within acceptable limits as per EMA guidelines.[5] |
| Precision | Within acceptable limits as per EMA guidelines.[5] |
Visualizations
Signaling Pathways and Workflows
Caption: A generalized experimental workflow for the quantification of 3,3'-DIM.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of 3,3'-Diindolylmethane (DIM) in Cell-Based Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of 3,3'-Diindolylmethane (DIM) in cell-based experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-Diindolylmethane (DIM) and what are its primary known targets?
A1: 3,3'-Diindolylmethane (DIM) is a natural compound formed during the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli and cabbage.[1] While DIM is investigated for its potential anti-cancer properties, it is known to have multiple molecular targets and does not function as a highly specific inhibitor. Its biological effects are pleiotropic, meaning it influences numerous signaling pathways within a cell.[1]
Q2: What are the major known off-target signaling pathways affected by DIM?
A2: DIM has been shown to modulate several key cellular signaling pathways, which can lead to off-target effects in your experiments. These include:
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Mitogen-Activated Protein Kinase (MAPK) pathway: This includes the ERK, JNK, and p38 signaling cascades.[2]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: DIM has been shown to inhibit the activation of Akt.[3]
-
Nuclear Factor-kappaB (NF-κB) pathway: DIM can inhibit the NF-κB signaling cascade.[1][4]
-
Estrogen Receptor (ER) and Aryl Hydrocarbon Receptor (AHR) signaling: DIM can modulate the activity of both ER and AHR.[5][6]
Q3: How can I be sure that the observed effect in my cell-based assay is due to the intended target of DIM and not an off-target effect?
A3: Distinguishing on-target from off-target effects is a critical aspect of using a pleiotropic compound like DIM. A multi-pronged approach is recommended:
-
Use of multiple cell lines: Test the effect of DIM on a panel of cell lines with varying expression levels of your target of interest.
-
Rescue experiments: If possible, overexpress a DIM-resistant mutant of your target protein. If the observed phenotype is rescued, it is more likely an on-target effect.
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by DIM with that of a structurally different inhibitor that targets the same primary protein.
-
Direct target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that DIM is binding to your intended target in the cellular environment.
Q4: What are some common troubleshooting issues when working with DIM in cell-based assays?
A4: Researchers may encounter several challenges when working with DIM:
-
Poor Solubility: DIM has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).[7]
-
Variability in Results: The effects of DIM can be highly dependent on the cell line, concentration, and treatment duration.[8] It is crucial to perform careful dose-response and time-course experiments.
-
Translating in vitro to in vivo: Promising in vitro results with DIM may not always translate to animal models due to its limited bioavailability.[7]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results after DIM treatment.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Review the known off-target pathways of DIM (MAPK, PI3K/Akt, NF-κB). 2. Perform Western blot analysis to check for the activation/inhibition of key proteins in these pathways (e.g., p-ERK, p-Akt, p-IκBα). 3. Use specific inhibitors for the suspected off-target pathways as controls. |
| Cell line-specific responses | 1. Test DIM on a different cell line to see if the effect is consistent. 2. Characterize the expression levels of known DIM targets and off-targets in your cell line. |
| Compound degradation | 1. Prepare fresh DIM solutions for each experiment. 2. Store the stock solution at -20°C and avoid repeated freeze-thaw cycles.[7] |
Issue 2: Difficulty in confirming direct target engagement of DIM.
| Possible Cause | Troubleshooting Steps |
| Lack of appropriate tools | 1. Implement a target engagement assay like the Cellular Thermal Shift Assay (CETSA). A detailed protocol is provided in the "Experimental Protocols" section. 2. Consider using chemoproteomic approaches to identify DIM-binding proteins in an unbiased manner. |
| Weak binding affinity | 1. Increase the concentration of DIM in your target engagement assay, being mindful of potential solubility and cytotoxicity issues. 2. Optimize the assay conditions (e.g., incubation time, temperature gradient for CETSA). |
Data Presentation
Table 1: In Vitro Efficacy of DIM in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | 25 | 42% decrease in cell survival (in combination with 1 nM Docetaxel) | [9] |
| Sk-BR-3 | Breast Cancer | MTT Assay | 25 | 59% decrease in cell survival (in combination with 1 nM Docetaxel) | [9] |
| Hep3B | Hepatocellular Carcinoma | MTT Assay | 20, 40, 60, 80, 120 | Significant, concentration-dependent suppression of cell growth | [9] |
| Huh7 | Hepatocellular Carcinoma | MTT Assay | 20, 40, 60, 80, 120 | Significant, concentration-dependent suppression of cell growth | [9] |
| MCF-7 | Breast Cancer | Proliferation Assay | Not specified | ~60% of the proliferative response of E(2) in the absence of steroid | [5] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | Not specified | Little effect | [5] |
| HUVECs | Endothelial Cells | Proliferation Assay | 5 | Significant antiproliferative effect | [10] |
| MCF-7 | Breast Cancer | Xenograft model | 5 mg/kg | Up to 64% inhibition of tumor growth | [10] |
Table 2: Observed Off-Target Effects of DIM on Key Signaling Proteins
| Signaling Pathway | Protein | Effect Observed | Cell Line(s) | Concentration Range | Reference(s) |
| PI3K/Akt | p-Akt (Ser473) | Inhibition | MDA-MB-231, various breast cancer cells | 5-25 µM | [3][4] |
| PI3K/Akt | p-Akt (Thr308) | Inhibition | 1205Lu melanoma cells | 0-3 µM (with PLX4720) | [11] |
| MAPK/ERK | p-ERK | Inhibition | PDGF-stimulated VSMCs, various cancer cells | 25 µM | [2][12] |
| MAPK/JNK | p-JNK | Activation | U937 leukemia cells | 80 µM | [13] |
| MAPK/p38 | p-p38 | Activation/Inhibition (context-dependent) | MDA-MB-231, HGF-stimulated cells | 25 µM | [3] |
| NF-κB | p-IκBα | Reduction | Breast cancer cells | Not specified | [4] |
| NF-κB | p65 nuclear translocation | Blocked | Breast cancer cells | Not specified | [4] |
| Receptor Tyrosine Kinases | p-c-Met (Tyr1234/1235) | Inhibition | MDA-MB-231 | 5-25 µM | [3] |
| Receptor Tyrosine Kinases | p-PDGF-Rβ (Tyr857) | Inhibition | PDGF-stimulated VSMCs | 25 µM | [12] |
| Receptor Tyrosine Kinases | p-EGFR | Inhibition | H1650, H1975 lung cancer cells | 50 µM | [2] |
Experimental Protocols
Protocol 1: General Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol provides a general method for assessing the effect of DIM on the phosphorylation status of key off-target signaling proteins like Akt and ERK.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours, if necessary, to reduce basal signaling.
- Treat cells with various concentrations of DIM or vehicle control (DMSO) for the desired time points.
2. Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473, anti-p-ERK) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
- Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.[11][14]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methods and can be used to assess the direct binding of DIM to a target protein in a cellular context.[15][16][17]
1. Cell Treatment:
- Culture cells to ~80-90% confluency.
- Treat cells with DIM at various concentrations or a vehicle control (DMSO) for 1-2 hours.
2. Heating Step:
- Harvest and wash the cells.
- Resuspend the cells in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Separation:
- Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
- Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Protein Analysis:
- Collect the supernatant and determine the protein concentration.
- Analyze the soluble protein fractions by Western blotting using an antibody against the target protein of interest.
5. Data Analysis:
- Quantify the band intensities for each temperature point.
- Plot the band intensities against the temperature to generate melting curves. A shift in the melting curve in the presence of DIM compared to the vehicle control indicates target engagement.
Mandatory Visualization
Caption: Overview of major signaling pathways modulated by 3,3'-Diindolylmethane (DIM).
Caption: Experimental workflow for investigating off-target effects of DIM.
References
- 1. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3′-Diindolylmethane rapidly and selectively inhibits hepatocyte growth factor/c-Met signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear translocation of nuclear factor-{kappa}B contributes to 3,3'-diindolylmethane-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-independent activation of estrogen receptor function by 3, 3'-diindolylmethane in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,3'-Diindolylmethane inhibits angiogenesis and the growth of transplantable human breast carcinoma in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,3′Diindolylmethane Suppresses Vascular Smooth Muscle Cell Phenotypic Modulation and Inhibits Neointima Formation after Carotid Injury | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Technical Support Center: Synthesis of Unsymmetrical Diindolylmethanes (DIMs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrical diindolylmethanes (DIMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing unsymmetrical DIMs?
A1: The primary challenge in synthesizing unsymmetrical DIMs is achieving high selectivity for the desired unsymmetrical product over the formation of symmetrical DIMs and other side products.[1][2] This arises from the similar reactivity of the two different indole starting materials, or the potential for the initial product to react further. Key challenges include:
-
Formation of Symmetrical DIMs: The reaction can often yield a mixture of the desired unsymmetrical DIM and two symmetrical DIMs, complicating purification.
-
Multiple Alkylations: The indole nucleus can undergo alkylation at positions other than C3, leading to a mixture of isomers.
-
Polymerization: Under harsh acidic conditions, indoles can polymerize, reducing the yield of the desired product.
-
Decomposition of Starting Materials or Product: The sensitive nature of some indole derivatives can lead to degradation under the reaction conditions.
Q2: Which synthetic strategies are commonly employed for unsymmetrical DIM synthesis?
A2: Several methods have been developed to address the challenges of unsymmetrical DIM synthesis. The choice of method often depends on the specific indole substrates and the desired final product. Common strategies include:
-
Acid-Catalyzed Condensation: This is a straightforward approach involving the reaction of two different indoles with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst.[3] However, this method can often lead to a mixture of symmetrical and unsymmetrical products.
-
Stepwise Friedel-Crafts Alkylation: This approach involves the sequential reaction of an electrophile with two different indoles.[4] This can provide better control over the formation of the unsymmetrical product.
-
Reaction of Indolylmethanols with Indoles: Using a pre-formed indol-3-ylmethanol as an electrophile to react with a second, different indole derivative is a powerful strategy for constructing unsymmetrical DIMs.[2][3]
-
Use of Indolylmagnesium Bromides: The reaction of indolylmagnesium bromides with sulfonyl indoles offers a pathway to unsymmetrical bisindolylmethanes under mild conditions.[1][5]
Q3: How can I minimize the formation of symmetrical DIMs?
A3: Minimizing the formation of symmetrical byproducts is crucial for a successful unsymmetrical DIM synthesis. Strategies to achieve this include:
-
Stepwise Addition of Reagents: In a stepwise approach, one indole is first reacted with the electrophile before the second indole is introduced. This can help to control the reaction and favor the formation of the unsymmetrical product.
-
Use of a Large Excess of One Indole: While not always ideal for atom economy, using a large excess of one of the indole starting materials can drive the reaction towards the formation of the unsymmetrical product.
-
Choice of Catalyst and Reaction Conditions: The catalyst can play a significant role in selectivity. Milder catalysts and optimized reaction conditions (e.g., lower temperature) can help to minimize side reactions.[6]
-
Chromatographic Purification: In many cases, the formation of some symmetrical DIMs is unavoidable. Efficient purification by column chromatography is often necessary to isolate the desired unsymmetrical product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Unsymmetrical DIM
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce byproduct formation.[6] Conversely, some reactions may require heating to proceed at a reasonable rate. Screen a range of temperatures to find the optimum. |
| - Solvent: The choice of solvent can significantly impact the reaction outcome. Test a variety of solvents with different polarities. | |
| - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times. | |
| Incorrect Stoichiometry | - Carefully control the molar ratios of the reactants. An excess of one indole may be beneficial, but this needs to be optimized for each specific reaction. |
| Catalyst Inactivity or Inappropriateness | - Catalyst Choice: The type and amount of catalyst are critical. Screen different Lewis or Brønsted acids to find the most effective one for your specific substrates.[3] |
| - Catalyst Loading: Optimize the catalyst loading; too much catalyst can lead to side reactions, while too little will result in a sluggish reaction. | |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, as water can deactivate many catalysts. |
| Starting Material Purity | - Use highly pure starting materials. Impurities in the indoles or the electrophile can lead to unexpected side reactions and lower yields. |
Issue 2: Formation of Multiple Products (Symmetrical DIMs and Isomers)
| Possible Cause | Troubleshooting Steps |
| Lack of Selectivity | - Catalyst Screening: As mentioned above, the catalyst is key to controlling selectivity. Experiment with different catalysts to find one that favors the formation of the unsymmetrical product. |
| - Protecting Groups: Consider using protecting groups on one of the indoles to direct the reaction to the desired position and prevent side reactions. | |
| - Stepwise Synthesis: Employ a stepwise approach where one indole is reacted first, followed by the addition of the second indole. | |
| Isomer Formation | - Reaction at other positions: While C3 is the most nucleophilic position of the indole ring, reactions can sometimes occur at other positions. The choice of catalyst and reaction conditions can influence the regioselectivity. |
| Difficult Purification | - If the products are difficult to separate by standard column chromatography, consider using a different stationary phase or solvent system. Preparative HPLC may be necessary in some cases. |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of Unsymmetrical 3,3'-Diindolylmethanes [3]
This protocol describes a mild and efficient method for the synthesis of unsymmetrical DIMs using iodine as a catalyst.
Materials:
-
Indol-3-ylmethanol derivative (1.0 eq)
-
Substituted indole (1.0 eq)
-
Iodine (I₂) (0.1 eq)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a solution of the indol-3-ylmethanol derivative and the substituted indole in acetonitrile, add iodine at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical DIM.
Table 1: Optimization of Reaction Conditions for Iodine-Catalyzed Synthesis [7]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (10) | CH₂Cl₂ | rt | 2 | 85 |
| 2 | I₂ (10) | MeCN | rt | 1 | 92 |
| 3 | I₂ (10) | THF | rt | 3 | 78 |
| 4 | I₂ (5) | MeCN | rt | 1.5 | 90 |
| 5 | I₂ (10) | MeCN | 0 | 2 | 88 |
| 6 | I₂ (10) | MeCN | 50 | 0.5 | 91 |
Note: This table is a representative example based on typical optimization studies found in the literature. Actual conditions and yields will vary depending on the specific substrates used.
Visualizations
Caption: General workflow for the iodine-catalyzed synthesis of unsymmetrical DIMs.
Caption: Plausible reaction mechanism for the iodine-catalyzed synthesis of unsymmetrical DIMs.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101585799B - Method for preparing unsymmetrical bis(indolyl)methane compound - Google Patents [patents.google.com]
- 5. [PDF] Synthesis of Unsymmetrical Bisindolylmethanes by Reaction of Indolylmagnesium Bromides with Sulfonyl Indoles | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,3'-Diindolylmethane and 3,3'-Diindolylmethane for Researchers and Drug Development Professionals
An in-depth guide to the comparative biological activities, experimental data, and signaling pathways of two key diindolylmethane isomers.
Introduction
Diindolylmethane (DIM) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli, cabbage, and cauliflower. It has garnered significant attention in the scientific community for its potential health benefits, particularly in cancer prevention and therapy. DIM exists in several isomeric forms, with 3,3'-diindolylmethane (3,3'-DIM) being the most studied. However, other isomers, such as 2,3'-diindolylmethane (2,3'-DIM), also exhibit biological activity. This guide provides a comparative analysis of 2,3'-DIM and 3,3'-DIM, summarizing their known biological effects, receptor interactions, and metabolic profiles to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
While extensive research has been conducted on 3,3'-DIM, there is a notable scarcity of direct comparative studies thoroughly evaluating the differential effects of 2,3'-DIM and 3,3'-DIM across a wide range of biological parameters. This guide compiles the available data to facilitate a clearer understanding of their individual and potentially distinct properties.
Comparative Biological Activities
The primary focus of DIM research has been on its anti-cancer properties. 3,3'-DIM has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and pancreatic cancer. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.
Information on the specific anti-cancer activities of 2,3'-DIM is less abundant. However, studies on its interaction with the aryl hydrocarbon receptor (AhR) suggest it may also play a role in modulating cellular processes relevant to cancer.
Table 1: Comparative Anticancer and Biological Activities
| Biological Activity | 2,3'-Diindolylmethane (2,3'-DIM) | 3,3'-Diindolylmethane (3,3'-DIM) |
| Antiproliferative Activity | Data limited, but activity suggested through AhR agonism. | Demonstrated in various cancer cell lines (breast, prostate, pancreatic, etc.). Induces cell cycle arrest. |
| Apoptosis Induction | Not well-documented. | Induces apoptosis in multiple cancer cell types. |
| Aryl Hydrocarbon Receptor (AhR) Agonism | Identified as an AhR agonist. | Known AhR agonist, modulating gene expression related to xenobiotic metabolism. |
| Estrogen Receptor (ER) Modulation | Not well-characterized. | Exhibits antiestrogenic activity; does not bind directly to the estrogen receptor but can influence its signaling. |
| Anti-inflammatory Effects | Not extensively studied. | Demonstrates anti-inflammatory properties. |
Receptor Binding and Signaling Pathways
The biological effects of diindolylmethane isomers are mediated through their interaction with various cellular receptors and subsequent modulation of signaling pathways.
Aryl Hydrocarbon Receptor (AhR)
Both 2,3'-DIM and 3,3'-DIM are known to be agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell growth, and differentiation.
A study on the synthesis and biological evaluation of 2,3'-diindolylmethanes identified them as AhR agonists. The activation of AhR by these compounds can lead to downstream effects that may contribute to their potential anti-cancer properties.
Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by DIM Isomers.
Estrogen Receptor (ER) Signaling
3,3'-DIM is known to modulate estrogen receptor signaling, which is crucial in hormone-dependent cancers like breast cancer. It does not appear to bind directly to the estrogen receptor but influences its activity through various mechanisms, including promoting the metabolism of estrogen to less potent forms. The interaction of 2,3'-DIM with the estrogen receptor has not been as extensively studied.
Figure 2: Modulation of Estrogen Metabolism by 3,3'-DIM.
Metabolic Stability and Pharmacokinetics
The metabolic stability and pharmacokinetic profile of a compound are critical for its therapeutic potential. 3,3'-DIM has been the subject of several pharmacokinetic studies in both animals and humans. It is known to be relatively stable and is the major metabolite of indole-3-carbinol detected in plasma.
There is a lack of specific pharmacokinetic and metabolic stability data for 2,3'-DIM in the public domain, making a direct comparison challenging.
Table 2: Comparative Receptor Binding and Metabolism
| Parameter | 2,3'-Diindolylmethane (2,3'-DIM) | 3,3'-Diindolylmethane (3,3'-DIM) |
| Aryl Hydrocarbon Receptor (AhR) Binding | Acts as an agonist. | Acts as an agonist. |
| Estrogen Receptor (ERα) Binding | Not well-characterized. | Does not bind directly but modulates ER signaling. |
| Metabolic Stability | Data not readily available. | More stable than its precursor, indole-3-carbinol. |
| Pharmacokinetics | Data not readily available. | Studied in animals and humans; detectable in plasma after oral administration. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for key experiments cited in the literature for the evaluation of diindolylmethanes.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2,3'-DIM or 3,3'-DIM (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Figure 3: General Workflow for a Cell Viability (MTT) Assay.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can activate the AhR signaling pathway.
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a reporter plasmid containing a luciferase gene under the control of a promoter with xenobiotic response elements (XREs).
-
Treatment: After 24 hours, treat the transfected cells with different concentrations of 2,3'-DIM or 3,3'-DIM. A known AhR agonist (e.g., TCDD) can be used as a positive control.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells to release the cellular components, including the luciferase enzyme.
-
Luciferase Activity Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the level of AhR activation.
Conclusion
The available scientific literature indicates that both 2,3'-diindolylmethane and 3,3'-diindolylmethane are biologically active compounds with potential therapeutic applications. 3,3'-DIM is a well-researched molecule with demonstrated anti-cancer effects mediated through multiple signaling pathways. 2,3'-DIM has been identified as an agonist of the aryl hydrocarbon receptor, suggesting its potential to modulate cellular functions relevant to health and disease.
However, a significant knowledge gap exists regarding the direct comparative efficacy and mechanisms of action of these two isomers. Future research should focus on head-to-head comparative studies to elucidate the distinct biological profiles of 2,3'-DIM and 3,3'-DIM. Such studies are crucial for the rational design and development of novel therapeutic agents based on the diindolylmethane scaffold. This guide serves as a foundational resource to stimulate and inform such future investigations.
Validating the Anti-Cancer Efficacy of 2,3'-Diindolylmethane (DIM) in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer efficacy of 2,3'-Diindolylmethane (DIM) against established cancer therapies, enzalutamide for prostate cancer and tamoxifen for breast cancer. The information is compiled from preclinical studies to assist researchers in evaluating DIM's potential as a therapeutic agent.
Summary of In Vivo Anti-Cancer Efficacy
The following tables summarize the quantitative data from in vivo studies on the anti-cancer effects of 2,3'-Diindolylmethane (DIM), a formulated, more bioavailable version (BR-DIM), and the standard-of-care therapies, enzalutamide and tamoxifen. It is important to note that the presented data are compiled from separate studies and do not represent head-to-head comparisons within a single experiment.
Prostate Cancer
| Compound | Animal Model | Cancer Cell Line | Dosage & Administration | Treatment Duration | Key Findings |
| 2,3'-Diindolylmethane (DIM) | C57BL/6 Mice | TRAMP-C2 | 2.5 mg/kg/day, subcutaneous injection | 3 weeks | 50% reduction in tumor mass.[1] |
| BR-DIM (Formulated DIM) | SCID Mice | C4-2B | 5 mg/mouse/day, oral gavage | 4 weeks | 20% inhibition of tumor growth in the bone microenvironment.[2] |
| Enzalutamide | Nude Mice | PC-3 | 5 mg/kg/day, intraperitoneal injection | 21 days | 63% inhibition of tumor growth.[3] |
Breast Cancer
| Compound | Animal Model | Cancer Cell Line | Dosage & Administration | Treatment Duration | Key Findings |
| 2,3'-Diindolylmethane (DIM) | Rats | MCF-7 | 5 mg/kg, oral administration on alternating days | Not Specified | Up to 64% inhibition of tumor xenograft growth.[4] |
| Tamoxifen | Nude Mice | MCF-7 | Not Specified | 23 days | Slowed tumor growth, increasing tumor doubling time from 5 days to 12 days. |
Detailed Experimental Protocols
2,3'-Diindolylmethane (DIM) for Prostate Cancer
-
Animal Model: Male C57BL/6 mice.
-
Cell Line: TRAMP-C2 mouse prostate cancer cells.
-
Procedure: TRAMP-C2 cells were injected into the flank of the mice. Once tumors were palpable, mice were treated with either corn oil (vehicle) or DIM.
-
Dosage and Administration: 2.5, 5, or 10 mg/kg body weight of DIM was administered via intraperitoneal injection three times a week for three weeks.[5][6]
-
Efficacy Evaluation: Tumor volumes were measured bi-weekly. At the end of the study, tumors were excised, weighed, and analyzed for apoptosis and cell proliferation.[5][6]
BR-DIM (Formulated DIM) for Prostate Cancer
-
Animal Model: ICR SCID mice.
-
Cell Line: C4-2B androgen-independent human prostate cancer cells.
-
Procedure: An experimental bone metastasis model was established by implanting C4-2B cells.
-
Dosage and Administration: 5 mg/mouse of B-DIM was administered daily by oral gavage for four weeks.[2]
-
Efficacy Evaluation: Tumor growth within the bone microenvironment was assessed. Tumor xenograft tissues were analyzed for the activation of the AMPK signaling pathway and expression of the androgen receptor (AR).[2]
Enzalutamide for Prostate Cancer
-
Animal Model: PC-3 xenograft model.
-
Cell Line: PC-3 human prostate cancer cells.
-
Procedure: PC-3 cells were xenografted into mice.
-
Dosage and Administration: 5 mg/kg per day of enzalutamide was administered via intraperitoneal injection for 21 days.[3]
-
Efficacy Evaluation: Tumor growth was monitored, and tumor volume and weight were measured at the end of the study.[3]
2,3'-Diindolylmethane (DIM) for Breast Cancer
-
Animal Model: Rats.
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure: The study investigated the inhibition of 17β estradiol-induced proliferation of MCF-7 cells in rats.
-
Dosage and Administration: DIM was orally administered at a dose of 5 mg/kg on alternating days.[4]
-
Efficacy Evaluation: The study measured the inhibition of tumor growth.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 2,3'-DIM and a general experimental workflow for in vivo anti-cancer efficacy studies.
Caption: Signaling pathways modulated by 2,3'-Diindolylmethane (DIM).
Caption: General experimental workflow for in vivo anti-cancer efficacy studies.
References
- 1. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Calcitriol on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-Carbinol and Its Role in Chronic Diseases [ouci.dntb.gov.ua]
- 5. Therapeutic activity of 3,3'-diindolylmethane on prostate cancer in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth suppression of MCF-7 cancer cell-derived xenografts in nude mice by caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Symmetrical vs. Unsymmetrical Diindolylmethanes: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Diindolylmethanes (DIMs), principal metabolites of indole-3-carbinol found in cruciferous vegetables, have garnered significant attention for their potential therapeutic properties. These compounds exist as both symmetrical and unsymmetrical derivatives, with structural variations influencing their biological activity. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antioxidant activities of these two classes of DIMs, supported by available experimental data.
Data Presentation: A Quantitative Comparison
Table 1: Comparative Anticancer Activity of Symmetrical and Unsymmetrical Diindolylmethanes
| Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Symmetrical | 3,3'-Diindolylmethane (DIM) | MCF-7 (Breast) | 10-20 | [1] |
| MDA-MB-231 (Breast) | 10-20 | [1] | ||
| 5,5'-dibromo-DIM (5,5'-diBrDIM) | MCF-7 (Breast) | 1-5 | [1] | |
| MDA-MB-231 (Breast) | 1-5 | [1] | ||
| Unsymmetrical | DIM-1 (biaryl conjugate) | Triple Negative Breast Cancer | 9.83 ± 0.2195 | [2][3] |
| DIM-4 (biaryl conjugate) | Triple Negative Breast Cancer | 8.726 ± 0.5234 | [2][3] |
Table 2: Comparative Antioxidant Activity of Diindolylmethane Derivatives
| Class | Compound | Assay | IC50 | Reference |
| Symmetrical/Unsymmetrical Derivatives | Designed DIM derivative 3c | DPPH radical scavenging | 3-fold more potent than Vitamin E | [4][5] |
| Designed DIM derivative 4c | DPPH radical scavenging | 3-fold more potent than Vitamin E | [4][5] |
Key Biological Activities: A Deeper Dive
Anticancer Activity:
Both symmetrical and unsymmetrical DIMs exhibit promising anticancer properties. Symmetrical DIMs, such as the parent compound 3,3'-Diindolylmethane, and its halogenated derivatives like 5,5'-dibromo-DIM, have been shown to inhibit the growth of breast cancer cells.[1] Notably, the symmetrical brominated derivative demonstrated significantly higher potency than the parent DIM.
Unsymmetrical DIMs, including synthetic biaryl conjugates, have also shown potent cytotoxic effects against triple-negative breast cancer cells.[2][3] While a direct comparison with identical substitutions is unavailable, the existing data suggests that both symmetrical and unsymmetrical DIMs are promising scaffolds for the development of novel anticancer agents. The structural asymmetry in unsymmetrical DIMs may allow for more specific interactions with biological targets, potentially leading to enhanced potency and selectivity.
Anti-inflammatory Activity:
DIMs, in general, are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases. While specific comparative studies on the anti-inflammatory effects of symmetrical versus unsymmetrical DIMs are limited, it is plausible that structural modifications in unsymmetrical derivatives could modulate their interaction with components of the NF-κB pathway, leading to differential activity.
Antioxidant Activity:
Several studies have highlighted the antioxidant potential of DIM derivatives. For instance, newly designed and synthesized DIM derivatives have demonstrated potent radical scavenging activity, surpassing that of Vitamin E in DPPH assays.[4][5] The ability of DIMs to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their antioxidant mechanism. The substitution pattern on the indole rings, whether symmetrical or unsymmetrical, can influence the electron-donating capacity and steric accessibility of the active sites, thereby affecting their antioxidant potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of symmetrical and unsymmetrical DIMs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50/GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of DIM derivatives for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) (typically 10 ng/mL) and incubate for another 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the DIMs is calculated as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare various concentrations of the DIM derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DIM solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion
Both symmetrical and unsymmetrical diindolylmethanes demonstrate significant biological activities, particularly in the realm of cancer therapeutics. The available data, while not always directly comparable, suggests that structural modifications, including the introduction of asymmetry and specific functional groups, can profoundly impact potency. Further head-to-head comparative studies are essential to fully elucidate the structure-activity relationships and to guide the rational design of next-generation DIM-based therapeutic agents. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Inhibition of breast cancer cell growth and induction of cell death by 1,1-bis(3'-indolyl)methane (DIM) and 5,5'-dibromoDIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of action of synthetic diindolylmethane derivatives against triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticarcinogenic and antioxidant activity of diindolylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Diindolylmethane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of diindolylmethane (DIM) isomers, with a primary focus on the most extensively studied 3,3'-diindolylmethane. DIM, a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables like broccoli and cabbage, has garnered significant attention for its potential therapeutic applications, particularly in cancer chemoprevention.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways modulated by these compounds.
Data Presentation: A Comparative Analysis of Biological Activities
The majority of structure-activity relationship (SAR) studies have concentrated on 3,3'-diindolylmethane and its synthetic derivatives. Limited comparative data exists for its positional isomers, 2,2'- and 2,3'-diindolylmethane. The following tables summarize the available quantitative data to facilitate a comparison of their biological activities.
Table 1: Anticancer and Cytotoxic Activities of Diindolylmethane Derivatives
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| 3,3'-Diindolylmethane | MCF-7 (Breast Cancer) | MTT Assay | IC50 | ~50 µM (48h) | [3] |
| 3,3'-Diindolylmethane | T47-D (Breast Cancer) | MTT Assay | Growth Inhibition | Dose-dependent | [3] |
| 3,3'-Diindolylmethane | Saos-2 (Osteosarcoma) | MTT Assay | Growth Inhibition | Dose-dependent | [3] |
| 3,3'-Diindolylmethane | SMMC-7721 (Hepatocellular Carcinoma) | CCK-8 Assay | Viability Reduction | Significant at 80µM (24h) | [4] |
| 3,3'-Diindolylmethane | HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | Viability Reduction | 25% at 60 µM (24h) | [4] |
| 2,2'-Diphenyl-3,3'-diindolylmethane (DPDIM) | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | IC50 | ~10 µmol/L | |
| Ferrocene Derivative 5a | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | IC50 | 6.9 µmol/L | |
| Ferrocene Derivative 5b | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | IC50 | 9.8 µmol/L | |
| Ferrocene Derivatives 5a-c | BxPC-3 (Pancreatic Cancer) | Not Specified | IC50 | < 5 µmol/L |
Table 2: Modulation of Receptor Activity by Diindolylmethane Isomers and Derivatives
| Compound | Receptor | Assay | Activity Metric | Value | Reference |
| 2,3'-Diindolylmethane Analogs | Aryl Hydrocarbon Receptor (AhR) | Cell-based Luciferase Reporter Assay | Agonist Activity | Methyl substituent at 1'-N increases activity | [5] |
| 3,3'-Diindolylmethane | Aryl Hydrocarbon Receptor (AhR) | Not Specified | Binding | Binds to AhR | [6] |
| 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1) | Estrogen Receptor (ER) | Ligand Binding Assay | IC50 | 70 µM | [3] |
| 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1) | Aryl Hydrocarbon Receptor (AhR) | Not Specified | Agonist Activity | Weak agonist | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the study of diindolylmethane isomers.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the DIM isomer or derivative. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7][8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]
Western Blot Analysis for Akt Signaling
This technique is used to detect and quantify specific proteins, such as total and phosphorylated Akt, to assess the activation state of the Akt signaling pathway.
-
Cell Lysis: After treatment with DIM compounds, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-Akt or anti-total Akt) overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in many signaling pathways, particularly those involving G protein-coupled receptors.
-
Cell Seeding: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with the test compounds (e.g., DIM isomers) for a defined period.[2]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[2]
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based). The signal is typically inversely proportional to the amount of cAMP produced.[2]
-
Data Analysis: Generate a standard curve with known cAMP concentrations to quantify the cAMP levels in the samples.[2]
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CB2 receptor).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]CP-55,940 for cannabinoid receptors), and varying concentrations of the unlabeled test compound (DIM isomer).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of diindolylmethane isomers are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their complex mechanisms of action.
The anticancer activity of 3,3'-DIM is attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. One of the key pathways affected is the PI3K/Akt/mTOR pathway.
Another critical target of DIM is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by DIM can lead to both anti-estrogenic effects and the regulation of genes involved in xenobiotic metabolism.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cytostatic and antiestrogenic effects of 2-(indol-3-ylmethyl)-3,3'-diindolylmethane, a major in vivo product of dietary indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum stress as a correlate of cytotoxicity in human tumor cells exposed to diindolylmethane in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor-mediated antiestrogenic and antitumorigenic activity of diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of aryl hydrocarbon receptor-mediated activation of cyclooxygenase-2 expression by the indole-3-carbinol metabolite 3,3'-diindolylmethane in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low concentrations of diindolylmethane, a metabolite of indole-3-carbinol, protects against oxidative stress in a BRCA1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
A Head-to-Head Battle of Indole Derivatives in Cancer Research: Unveiling the Therapeutic Potential of 2,3'-DIM
A comprehensive analysis of 2,3'-Diindolylmethane (2,3'-DIM) in comparison to its isomers and parent compounds reveals distinct anticancer properties and mechanisms of action, offering valuable insights for researchers and drug development professionals. This guide synthesizes experimental data to provide an objective comparison of their performance in cancer research.
Indole derivatives, naturally occurring compounds found in cruciferous vegetables, have garnered significant attention in oncology for their potential as chemopreventive and therapeutic agents. Among these, Indole-3-carbinol (I3C) and its dimeric metabolites, primarily 3,3'-Diindolylmethane (3,3'-DIM), have been extensively studied. However, emerging research is shedding light on other, less explored derivatives like 2,3'-Diindolylmethane (also referred to in some literature as LTr-1), revealing a nuanced landscape of anticancer activity within this chemical family. This guide provides a head-to-head comparison of 2,3'-DIM with other key indole derivatives, supported by experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate.
Quantitative Comparison of Anticancer Activity
The in vitro efficacy of indole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While direct comparative studies across a wide range of cell lines are still emerging, available data allows for a preliminary assessment of their relative potencies.
| Indole Derivative | Cancer Cell Line | IC50 / % Inhibition | Reference |
| 2,3'-Diindolylmethane (LTr-1) | MCF-7 (Breast Cancer) | ~60% inhibition at 25 µM | [1] |
| MDA-MB-231 (Breast Cancer) | ~60% inhibition at 25 µM | [1] | |
| 3,3'-Diindolylmethane (3,3'-DIM) | SCC2095 (Oral Squamous Carcinoma) | 22 µM | [2] |
| SCC9 (Oral Squamous Carcinoma) | 25 µM | [2] | |
| SCC15 (Oral Squamous Carcinoma) | 29 µM | [2] | |
| MDA-MB-231 (Breast Cancer) | 25-50 µM (in combination studies) | [3] | |
| Sk-BR-3 (Breast Cancer) | 25-50 µM (in combination studies) | [3] | |
| Indole-3-carbinol (I3C) | SCC2095 (Oral Squamous Carcinoma) | 168 µM | [2] |
| SCC9 (Oral Squamous Carcinoma) | 176 µM | [2] | |
| SCC15 (Oral Squamous Carcinoma) | 300 µM | [2] | |
| A549 (Lung Cancer) | ≥400 µM (to induce apoptosis) | [4][5] |
Note: The presented data is compiled from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Mechanisms of Action: A Tale of Two Isomers
While both 2,3'-DIM and 3,3'-DIM originate from the same precursor, I3C, their distinct chemical structures lead to differences in their molecular interactions and downstream biological effects.
2,3'-Diindolylmethane (LTr-1): Emerging evidence suggests that 2,3'-DIM exerts its anticancer effects through a multi-pronged approach. It has been identified as an antagonist of the estrogen receptor (ER), which is a key driver in the progression of certain breast cancers.[1] By blocking the action of estrogen, 2,3'-DIM can inhibit the growth of ER-positive cancer cells. Additionally, it acts as a weak agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to detoxification and cell cycle control.[1]
3,3'-Diindolylmethane (3,3'-DIM): The anticancer mechanisms of 3,3'-DIM are more extensively characterized. It is known to induce apoptosis (programmed cell death) and cell cycle arrest in a variety of cancer cell lines.[2][6] This is achieved through the modulation of multiple signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway leads to decreased cell proliferation and increased apoptosis.
-
NF-κB Signaling: Downregulation of the pro-inflammatory and anti-apoptotic NF-κB pathway contributes to the pro-apoptotic effects of 3,3'-DIM.
-
MAPK Pathway: 3,3'-DIM can modulate the activity of mitogen-activated protein kinases, which are involved in cell growth and differentiation.[2]
-
p53 Signaling: Activation of the tumor suppressor p53 can lead to cell cycle arrest and apoptosis.[2]
Furthermore, 3,3'-DIM has been shown to influence estrogen metabolism, promoting the formation of less estrogenic metabolites, which may contribute to its chemopreventive effects in hormone-dependent cancers.[7]
Indole-3-carbinol (I3C): As the parent compound, I3C's anticancer activity is largely attributed to its conversion into various dimeric and trimeric products, including 2,3'-DIM and 3,3'-DIM, in the acidic environment of the stomach.[7] While I3C itself demonstrates some antiproliferative effects, it is generally less potent than its dimeric metabolites.[2] Its mechanisms of action are broad and encompass the modulation of multiple signaling pathways, similar to its derivatives.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these indole derivatives with cellular machinery, the following diagrams illustrate a key signaling pathway affected by 3,3'-DIM and a general experimental workflow for assessing their anticancer activity.
References
- 1. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3'-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-carbinol (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-carbinol (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3'-Diindolylmethane inhibits breast cancer cell growth via miR-21-mediated Cdc25A degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 3-((1H-indol-2-yl)methyl)-1H-indole (Diindolylmethane) and its Alternatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((1H-indol-2-yl)methyl)-1H-indole, more commonly known as Diindolylmethane (DIM), is a natural phytochemical derived from the digestion of indole-3-carbinol (I3C), found in cruciferous vegetables. DIM has garnered significant interest in the scientific community for its pleiotropic anti-cancer properties. This guide provides a comprehensive comparison of the mechanism of action of DIM with its precursor, I3C, and two other well-studied natural compounds, Resveratrol and Curcumin. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Mechanism of Action: A Comparative Overview
DIM and its counterparts exert their anti-cancer effects through the modulation of a multitude of cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. While there are overlapping mechanisms, each compound exhibits a unique molecular footprint.
Diindolylmethane (DIM):
DIM's multifaceted mechanism of action involves:
-
Modulation of Estrogen Metabolism: It promotes the conversion of estrogen to the less estrogenic 2-hydroxyestrone, thereby reducing the risk of hormone-dependent cancers.[1][2]
-
Anti-Androgenic Effects: DIM inhibits the conversion of testosterone to the more potent dihydrotestosterone (DHT), crucial in prostate cancer.[3]
-
Cell Cycle Arrest and Apoptosis: It induces G1 cell cycle arrest and triggers apoptosis in various cancer cells.[2][4]
-
Signaling Pathway Modulation: DIM influences several key signaling pathways, including AhR, NF-κB, PI3K/Akt, and MAPK.[5]
Indole-3-Carbinol (I3C):
As the precursor to DIM, I3C shares many of its anti-cancer properties. Upon ingestion, I3C is converted to DIM and other metabolites in the acidic environment of the stomach. Its mechanisms include:
-
Regulation of Cell Cycle: I3C can induce G1 cell cycle arrest by down-regulating cyclin-dependent kinases.
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells.
-
Modulation of Estrogen Metabolism: Similar to DIM, I3C can shift estrogen metabolism towards the production of less carcinogenic metabolites.
Resveratrol:
This polyphenol, found in grapes and berries, exhibits a broad spectrum of anti-cancer activities:
-
PI3K/Akt/mTOR Pathway Inhibition: Resveratrol is a potent inhibitor of this critical cell survival pathway.[6][7]
-
Modulation of NF-κB Signaling: It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[8]
-
Induction of Apoptosis: Resveratrol can induce apoptosis through both intrinsic and extrinsic pathways.[6]
Curcumin:
The active component of turmeric, curcumin, has been extensively studied for its anti-cancer effects:
-
Multi-Targeting Activity: Curcumin interacts with a wide array of molecular targets, including transcription factors, growth factors, and protein kinases.[9]
-
Inhibition of NF-κB: It is a potent inhibitor of NF-κB activation.[8]
-
PI3K/Akt Pathway Modulation: Curcumin can suppress the PI3K/Akt signaling cascade.[3]
-
Induction of Cell Cycle Arrest and Apoptosis: It can arrest the cell cycle at various phases and induce apoptosis.[10]
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of DIM, I3C, Resveratrol, and Curcumin in various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution.
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines
| Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) |
| Diindolylmethane (DIM) | ~30-50 | ~25-50 |
| Indole-3-Carbinol (I3C) | ~150-250 | ~150-250 |
| Resveratrol | ~25-100 | ~20-150 |
| Curcumin | ~10-25 | ~15-30 |
Table 2: IC50 Values (µM) in Prostate Cancer Cell Lines
| Compound | LNCaP (Androgen-Sensitive) | PC-3 (Androgen-Independent) | DU-145 (Androgen-Independent) |
| Diindolylmethane (DIM) | ~20-40 | ~30-60 | ~25-50 |
| Indole-3-Carbinol (I3C) | ~100-200 | ~150-250 | ~150-250 |
| Resveratrol | ~50-150 | ~50-200 | ~50-150 |
| Curcumin | ~15-30 | ~20-40 | ~20-40 |
Table 3: IC50 Values (µM) in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Diindolylmethane (DIM) | A549 | Lung | ~30-60 |
| HepG2 | Liver | ~40-70 | |
| Indole-3-Carbinol (I3C) | HeLa | Cervical | ~100-200 |
| HCT-116 | Colon | ~150-250 | |
| Resveratrol | A549 | Lung | ~35 |
| HCT-116 | Colon | ~50-100 | |
| Curcumin | A549 | Lung | ~10-25 |
| HCT-116 | Colon | ~10-20 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Signaling pathways modulated by Diindolylmethane (DIM).
Caption: Key signaling targets of I3C, Resveratrol, and Curcumin.
Experimental Workflows
Caption: Workflow for MTT cell viability assay.
Caption: General workflow for Western blot analysis.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (DIM, I3C, Resveratrol, Curcumin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot Analysis of Akt Signaling Pathway
This protocol outlines the procedure for detecting the phosphorylation status of Akt, a key protein in a major cell survival pathway.
Materials:
-
Cell culture dishes
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the test compounds for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
NF-κB Activation Assay (Nuclear Translocation)
This protocol describes a method to assess the activation of NF-κB by measuring the translocation of its p65 subunit from the cytoplasm to the nucleus using immunofluorescence.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Test compounds
-
Stimulating agent (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (rabbit anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the test compounds for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a short period (e.g., 30 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Staining: Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
Diindolylmethane and the compared natural compounds, Indole-3-Carbinol, Resveratrol, and Curcumin, demonstrate significant potential as anti-cancer agents through their ability to modulate a complex network of cellular signaling pathways. While they share common targets, such as the induction of apoptosis and cell cycle arrest, their distinct molecular interactions provide a rationale for further investigation, both as standalone therapies and in combination with conventional cancer treatments. The experimental protocols provided herein offer a standardized framework for researchers to further elucidate the mechanisms of these promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broccoli-derived phytochemicals indole-3-carbinol and 3,3'-diindolylmethane exerts concentration-dependent pleiotropic effects on prostate cancer cells: comparison with other cancer preventive phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics: 2,3'-DIM and 3,3'-DIM - A Data-Driven Guide
A comparative analysis of the pharmacokinetics of 2,3'-diindolylmethane (2,3'-DIM) and 3,3'-diindolylmethane (3,3'-DIM) is currently hampered by a significant lack of available data for 2,3'-DIM. Extensive research has characterized the absorption, distribution, metabolism, and excretion of 3,3'-DIM, a well-known derivative of indole-3-carbinol found in cruciferous vegetables. In contrast, in vivo pharmacokinetic data for its isomer, 2,3'-DIM, remains largely unavailable in published scientific literature.
This guide, therefore, provides a comprehensive overview of the current state of knowledge on the pharmacokinetics of 3,3'-DIM, supported by experimental data from preclinical and clinical studies. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this promising bioactive compound. The urgent need for pharmacokinetic studies on 2,3'-DIM is highlighted to enable future comparative assessments and a more complete understanding of the biological activities of diindolylmethane isomers.
Pharmacokinetics of 3,3'-Diindolylmethane (3,3'-DIM)
3,3'-DIM is the most extensively studied condensation product of indole-3-carbinol.[1] Its poor water solubility and absorption have led to the development of various formulations to enhance its bioavailability.[2][3]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of 3,3'-DIM from various studies. It is important to note that these values can vary significantly depending on the species, dose, and formulation used.
| Species | Dose | Formulation | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Reference |
| Human | 100 mg | BioResponse-DIM® (Absorption-Enhanced) | 32 ng/mL | ~2 hours | 128 hrng/mL | [4] |
| Human | 200 mg | BioResponse-DIM® (Absorption-Enhanced) | 104 ng/mL | ~2 hours | 553 hrng/mL | [4] |
| Human | 300 mg | BioResponse-DIM® (Absorption-Enhanced) | 108 ng/mL | ~2 hours | 532 hr*ng/mL | [4] |
| Rat | 200 mg/kg | Crystalline | 0.15 µg/mL | 1 hour | Not Reported | [5] |
| Rat | 200 mg/kg | Crystalline Formulation | 0.23 µg/mL | 0.5 hours | Not Reported | [5] |
| Rat | 0.1 mg/kg | Liquid (Oil Solution) | 1.71 µg/mL | 0.5 hours | Not Reported | [5] |
| Mouse | 250 mg/kg | Crystalline | Not specified, but plasma levels rose rapidly | 0.5 - 1 hour | Not Reported | [6] |
| Mouse | 250 mg/kg | BioResponse-DIM® (Absorption-Enhanced) | Not specified, but plasma levels rose rapidly | 0.5 - 1 hour | Bioavailability ~50% higher than crystalline | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for key experiments cited in the literature for 3,3'-DIM.
Preclinical Oral Administration Study in Rodents
A common experimental design to assess the pharmacokinetics of different 3,3'-DIM formulations in rodents involves the following steps:
-
Animal Model: Female Sprague-Dawley rats or mice are typically used.[5][6]
-
Formulation Administration: Animals are administered 3,3'-DIM orally via gavage. Different formulations, such as crystalline DIM suspended in oil or specialized absorption-enhanced formulations, are tested.[5][6]
-
Dosing: Doses can range from 0.1 mg/kg to 250 mg/kg depending on the study's objectives.[5][6]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via methods like tail vein or cardiac puncture.[5][6]
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -70°C or -80°C until analysis.[4]
-
Analytical Method: Plasma concentrations of 3,3'-DIM and its metabolites are quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[6][7]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[8]
Human Clinical Pharmacokinetic Study
Human studies are essential to understand the clinical pharmacology of 3,3'-DIM. A typical single-dose study design is as follows:
-
Study Population: Healthy human volunteers are recruited for the study.[4]
-
Dosing and Formulation: Participants receive a single oral dose of an absorption-enhanced formulation of 3,3'-DIM (e.g., BioResponse-DIM®) at varying dose levels.[4]
-
Blood Sampling: Blood samples are collected into heparinized tubes at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[4]
-
Sample Handling: Plasma is promptly separated and stored at low temperatures (-70°C) prior to analysis.[4]
-
Bioanalysis: Plasma concentrations of 3,3'-DIM are determined using a validated analytical method, typically HPLC-MS/MS.[9]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles for each participant.[4]
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and biological interactions of 3,3'-DIM, the following diagrams are provided.
References
- 1. dovepress.com [dovepress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mskcc.org [mskcc.org]
- 4. Single-Dose Pharmacokinetics and Tolerability of Absorption-Enhanced 3, 3′-Diindolylmethane in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of 3,3'-diindolylmethane (DIM) in regulating gene expression of phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Diindolylmethane (DIM) Isomers on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the differential effects of diindolylmethane (DIM) isomers on gene expression. While research has predominantly focused on 3,3'-diindolylmethane (3,3'-DIM), this document summarizes the available data, highlights key findings, and presents detailed experimental protocols to aid in the design and interpretation of future studies. A significant gap in the literature exists regarding direct comparative studies of various DIM isomers, a crucial area for future investigation.
Overview of Diindolylmethane (DIM)
Diindolylmethane is a natural compound formed during the digestion of indole-3-carbinol, which is abundant in cruciferous vegetables. It has garnered significant attention for its potential anticancer properties, which are largely attributed to its ability to modulate the expression of genes involved in critical cellular processes. The most studied isomer, 3,3'-DIM, has been shown to influence signaling pathways related to cancer cell proliferation, apoptosis, and hormone regulation.
Comparative Data on Gene Expression
Direct comparative studies on the global gene expression changes induced by different DIM isomers, such as 3,3'-DIM versus 2,2'-DIM, are notably absent in the current scientific literature. The available data almost exclusively pertains to the biological activities of 3,3'-DIM.
Gene Expression Changes Induced by 3,3'-Diindolylmethane
Microarray and RNA-sequencing studies have revealed that 3,3'-DIM can alter the expression of a multitude of genes in various cancer cell lines. These changes are often dose- and time-dependent and are linked to its anticancer effects.
Table 1: Summary of Selected Genes Regulated by 3,3'-DIM in Breast Cancer Cells
| Cell Line | Treatment Conditions | Gene | Regulation | Fold Change | Reference |
| MDA-MB-231 | 60 µM for 48 hours | Survivin (BIRC5) | Down | >1.5 | [1] |
| MDA-MB-231 | 60 µM for 48 hours | Bcl-2 | Down | >1.5 | [1] |
| MDA-MB-231 | 60 µM for 48 hours | cdc25A | Down | >1.5 | [1] |
| MDA-MB-231 | 60 µM for 48 hours | p21WAF1 (CDKN1A) | Up | >1.5 | [1] |
| MCF-7 | 25 µM with 1 nM E2 for 16 hours | CYP1B1 | Up | 3.93 | [2] |
| MCF-7 | 10 µM for 6 hours | CYP1A1 | Up | Not specified | [3] |
Table 2: Summary of Selected Genes Regulated by 3,3'-DIM in Prostate Cancer Cells
| Cell Line | Treatment Conditions | Gene | Regulation | Reference |
| LNCaP | 15 µM for 48 hours | PARP1 | Down | [4] |
| LNCaP | 15 µM for 48 hours | MRE11 | Down | [4] |
| LNCaP | 15 µM for 48 hours | DNA-PK | Down | [4] |
| LNCaP | 15 µM for 48 hours | PSA | Down | [4] |
Data on Other DIM Derivatives
While direct comparisons with 2,2'-DIM are lacking, some research has explored synthetic derivatives. For instance, 2,2'-diphenyl-3,3'-diindolylmethane (DPDIM) has been shown to induce apoptosis in breast cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) pathway. This suggests that structural modifications to the DIM scaffold can lead to distinct biological activities.
Key Signaling Pathways Modulated by DIM Isomers
The differential effects of DIM isomers on gene expression are a consequence of their interaction with various signaling pathways.
Pathways Modulated by 3,3'-Diindolylmethane
3,3'-DIM is known to interact with multiple signaling cascades, often in a cell-type-specific manner.
-
Estrogen Receptor (ER) and Aryl Hydrocarbon Receptor (AhR) Pathways: 3,3'-DIM can act as both an anti-estrogenic and estrogenic compound by modulating ER signaling.[2] It is also a ligand for the AhR, leading to the expression of xenobiotic-metabolizing enzymes like CYP1A1.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Interplay of Genes Regulated by Estrogen and Diindolylmethane in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The phytochemical 3,3'-diindolylmethane decreases expression of AR-controlled DNA damage repair genes through repressive chromatin modifications and is associated with DNA damage in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3,3'-Diindolylmethane as a Novel Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol (I3C) found in cruciferous vegetables, has emerged as a promising candidate in cancer therapy.[1][2] Extensive preclinical and clinical research has begun to validate its role as a therapeutic target, primarily through its influence on estrogen metabolism, induction of apoptosis, and modulation of key signaling pathways implicated in cancer progression.[3][4] This guide provides an objective comparison of DIM's performance against its precursor, I3C, and a standard-of-care therapy, tamoxifen, supported by experimental data. Detailed methodologies for key assays are also presented to aid in the replication and further investigation of DIM's therapeutic potential.
Performance Comparison: DIM vs. Alternatives
The therapeutic efficacy of DIM is most pronounced in hormone-sensitive cancers, such as breast and prostate cancer. Its mechanisms of action, however, suggest a broader applicability. Here, we compare DIM's performance with its direct precursor, I3C, and the selective estrogen receptor modulator (SERM), tamoxifen.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the effects of DIM, I3C, and tamoxifen on various cancer-related biomarkers and outcomes.
Table 1: Clinical Efficacy and Biomarker Modulation
| Parameter | 3,3'-Diindolylmethane (DIM) | Indole-3-Carbinol (I3C) | Tamoxifen | Placebo | Source(s) |
| Change in Urinary 2-OHE1/16α-OHE1 Ratio | Increased by 3.2 (p < 0.001) | Significant increase | - | Decreased by 0.7 | [5] |
| Change in Serum SHBG (nmol/L) | Increased by 25 ± 22 | - | - | Increased by 1.1 ± 19 | [5] |
| Reduction in Tamoxifen Metabolites (Endoxifen) | Significant reduction (p < 0.001) | - | N/A | No significant change | [5] |
| Effect on Breast Density (BI-RADS score) | Decrease from 2.80 to 2.65 (p = 0.031) in BRCA carriers | - | No significant change | - | [6] |
| Apoptosis Induction (Breast Cancer Cells) | Increased apoptosis by >20% in combination with Docetaxel | Induces apoptosis | Induces apoptosis | - | [7] |
Table 2: In Vitro Efficacy in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | % Inhibition of Cell Viability | Source(s) |
| MDA-MB-231 | DIM (25 µM) + Docetaxel (1 nM) | - | 42% | [7] |
| Sk-BR-3 | DIM (25 µM) + Docetaxel (1 nM) | - | 59% | [7] |
| MCF-7 | DIM | >10 | - | [1] |
| MDA-MB-231 | DIM | >10 | - | [1] |
Signaling Pathway Modulation
DIM exerts its anti-cancer effects by modulating several critical signaling pathways, most notably the NF-κB and Akt pathways, which are central to cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. DIM has been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptotic signals.[8][9]
References
- 1. Bcl-2 family-mediated apoptotic effects of 3,3'-diindolylmethane (DIM) in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled trial of diindolylmethane for breast cancer biomarker modulation in patients taking tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3-Diindolylmethane (DIM): a nutritional intervention and its impact on breast density in healthy BRCA carriers. A prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of nuclear translocation of nuclear factor-{kappa}B contributes to 3,3'-diindolylmethane-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of NF-kappaB by 3,3'-diindolylmethane contributes to increased apoptosis induced by chemotherapeutic agent in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-((1H-Indol-2-yl)methyl)-1H-indole
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 3-((1H-Indol-2-yl)methyl)-1H-indole, it is crucial to recognize its potential hazards. Based on data for analogous indole compounds, it should be treated as a substance that is potentially harmful if swallowed, toxic in contact with skin, and may cause serious eye irritation.[1] It may also be very toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential legal liabilities.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals.
-
Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled waste container.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound", the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and dead fish and tree for environmental hazard), and the date of accumulation.
Step 3: Storage
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Incompatible Materials: Keep the waste away from strong oxidizing agents and strong bases.[2]
Step 4: Disposal
-
Engage a Licensed Waste Disposal Contractor: The disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Provide them with a complete and accurate description of the waste.
-
Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from the point of generation to its final disposal facility.
-
Regulatory Compliance: The disposal process must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[3]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Control the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. Avoid raising dust.
-
Cleanup: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (consult with your safety officer), followed by soap and water.
-
Seek Medical Attention: If there is any skin or eye contact, or if the substance is inhaled or ingested, seek immediate medical attention and provide the medical personnel with the chemical name.[1][4]
IV. Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling 3-((1H-Indol-2-yl)methyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3-((1H-Indol-2-yl)methyl)-1H-indole. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental work. The following procedures offer step-by-step guidance for the safe use and disposal of this compound.
While a specific Safety Data Sheet (SDS) for every indole derivative may not always be publicly available, the guidance provided is based on the known profiles of similar indole compounds and established laboratory safety practices.[1][2] A thorough risk assessment should always be conducted before beginning any new experimental procedure.
Hazard Assessment
This compound should be handled with care. Indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[3][4] It is prudent to treat this chemical as potentially hazardous and minimize all routes of exposure, including inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield may be required for splash-prone procedures.[5][6] | Protects eyes and face from splashes of the chemical or solvents.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use.[2][7] | Protects hands from direct contact with the chemical.[5] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[8] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls like a fume hood are insufficient.[9] | Avoid inhalation of dust or vapors. All handling of the solid and its solutions should occur within a fume hood. |
Operational Plan: Safe Handling and Storage
Strict adherence to this operational plan is critical for ensuring safety and preventing contamination.
Engineering Controls:
-
Always work in a well-ventilated area. For any procedures that may generate dust or aerosols, use a certified chemical fume hood.[9]
-
Ensure that a safety shower and eyewash station are readily accessible.[10]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing: Use an anti-static weighing paper or boat.
-
Dissolving: Slowly add the compound to the desired solvent. If the dissolution process is exothermic, add the compound in small portions.[1]
-
During Use: Avoid all direct contact with the skin and eyes.[9] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]
-
After Handling: Wash hands thoroughly with soap and water after handling.[3] Immediately remove and launder any contaminated clothing before reuse.[9]
Storage:
-
Store in a tightly closed, properly labeled container.[9]
-
Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[9][10]
-
Store in a locked area.[9]
Spill and Emergency Procedures
Small Spills:
-
In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material in a sealed container for disposal.
Emergency Contact:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
Waste Collection:
-
Solid Waste: Collect the solid compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect liquid solutions containing the compound in a labeled, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.
-
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as halogenated organic waste. The cleaned glassware can then be washed normally.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[1]
-
Store waste containers in a designated satellite accumulation area with secondary containment to prevent spills.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
